4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYAIQJLUJSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384867 | |
| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148990-17-4 | |
| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves a Claisen condensation to form a key β-keto ester intermediate. This is followed by a cyclocondensation reaction with thiourea to construct the pyrimidine-2-thiol core. The final step is an S-methylation of the thiol group to yield the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
This step involves the Claisen condensation of 4-methoxyacetophenone with diethyl carbonate to form the β-keto ester intermediate.
Materials:
-
4-Methoxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) and anhydrous toluene.
-
4-Methoxyacetophenone (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride.
-
The mixture is heated to reflux, and diethyl carbonate (2.0 equivalents) is added slowly.
-
The reaction mixture is maintained at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath, and excess sodium hydride is quenched by the slow addition of ethanol.
-
The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 4-5.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 3-(4-methoxyphenyl)-3-oxopropanoate as a liquid.[1]
Step 2: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This step involves the cyclocondensation of the β-keto ester with thiourea to form the pyrimidine-2-thiol ring.
Materials:
-
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
-
Thiourea
-
Sodium ethoxide
-
Ethanol, absolute
-
Acetic acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask, sodium metal (1.1 equivalents) is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) and thiourea (1.1 equivalents) are added.
-
The reaction mixture is heated at reflux for 8-12 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is acidified with acetic acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol yields pure 4-(4-methoxyphenyl)pyrimidine-2-thiol as a yellow powder.[2]
Step 3: Synthesis of this compound
The final step is the S-methylation of the pyrimidine-2-thiol intermediate.
Materials:
-
4-(4-Methoxyphenyl)pyrimidine-2-thiol
-
Methyl iodide
-
Potassium carbonate, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-(4-methoxyphenyl)pyrimidine-2-thiol (1.0 equivalent) in anhydrous DMF, anhydrous potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 equivalents) is then added dropwise to the suspension.
-
The reaction is stirred at room temperature for 4-6 hours, monitoring for completion by TLC.[3]
-
Upon completion, the reaction mixture is poured into water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Purity |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Solid | 38-40 | 265 | ≥98% |
| Diethyl carbonate | C₅H₁₀O₃ | 118.13 | Liquid | -43 | 126-128 | ≥99% |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | Liquid | N/A | 154 (at 1 hPa)[1] | ≥95% |
| 4-(4-Methoxyphenyl)pyrimidine-2-thiol | C₁₁H₁₀N₂OS | 218.28 | Yellow powder[2] | 216-222[2] | N/A | ≥99% (HPLC)[2] |
| This compound | C₁₂H₁₂N₂OS | 232.30 | Solid | N/A | N/A | ≥98% |
Visualization of Experimental Workflow
The general laboratory workflow for the synthesis is depicted below.
This guide provides a robust and reproducible pathway for the synthesis of this compound, suitable for implementation in a research and development setting. Standard laboratory safety precautions should be observed throughout all procedures.
References
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Properties, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and likely biological activities of the pyrimidine derivative, 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to provide a robust predictive profile.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its structure features a central pyrimidine ring substituted with a 4-methoxyphenyl group at the 4-position and a methylthio group at the 2-position. The molecular formula for this compound is C₁₂H₁₂N₂OS.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₂N₂OS | - |
| Molecular Weight | 232.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar pyrimidine derivatives. |
| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |
| Boiling Point | Not available | Likely to be high, characteristic of aromatic compounds of this size. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the nonpolar nature of the aromatic rings and the methylthio group. |
Proposed Synthetic Protocols
Two primary synthetic strategies are proposed for the laboratory-scale preparation of this compound. These are based on well-established and versatile reactions in heterocyclic chemistry.
Suzuki-Miyaura Cross-Coupling
This approach involves the palladium-catalyzed reaction between a halogenated 2-(methylthio)pyrimidine and 4-methoxyphenylboronic acid. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Coupling [1][2][4][5]
-
Materials:
-
4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Procedure:
-
To a reaction vessel, add 4-chloro-2-(methylthio)pyrimidine, 4-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
S-Methylation of a Thiol Precursor
This two-step synthesis first involves the creation of the pyrimidine-2-thiol, followed by methylation of the sulfur atom.
Step 1: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This intermediate can be synthesized via the condensation of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one with thiourea.
Step 2: S-Methylation [6][7][8]
-
Materials:
-
4-(4-Methoxyphenyl)pyrimidine-2-thiol (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Base (e.g., NaOH or K₂CO₃, 1.2 eq)
-
Solvent (e.g., ethanol or DMF)
-
-
Procedure:
-
Dissolve 4-(4-methoxyphenyl)pyrimidine-2-thiol in the chosen solvent.
-
Add the base and stir the mixture until the thiol is fully deprotonated.
-
Add methyl iodide dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the final product.
-
Predicted Spectral Data
While experimental spectra are not publicly available, the following are predictions based on the analysis of similar pyrimidine derivatives.[9][10][11]
Table 2: Predicted Spectral Characteristics
| Technique | Predicted Data |
| ¹H NMR | * Aromatic protons (methoxyphenyl): Two doublets in the range of δ 7.0-8.0 ppm. |
-
Pyrimidine protons: Two doublets in the range of δ 7.0-8.5 ppm.
-
Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.
-
Methylthio protons (-SCH₃): A singlet around δ 2.5-2.7 ppm. | | ¹³C NMR | * Aromatic and pyrimidine carbons: Multiple signals in the range of δ 110-170 ppm.
-
Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methylthio carbon (-SCH₃): A signal around δ 12-15 ppm. | | IR Spectroscopy | * C-H stretching (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): ~2850-2950 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹.
-
C-O stretching (methoxy): ~1000-1300 cm⁻¹.
-
C-S stretching: ~600-800 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): A prominent peak at m/z = 232.
-
Isotope Peak (M+2): A characteristic peak at m/z = 234 due to the presence of the sulfur-34 isotope.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the methylthio group (-SCH₃), the methoxy group (-OCH₃), and cleavage of the pyrimidine ring. |
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound have not been reported. However, a significant body of research on structurally related pyrimidine derivatives points towards a strong potential for anticancer activity through the inhibition of tubulin polymerization.[12][13][14][15][16][17]
Mechanism of Action: Tubulin Polymerization Inhibition
Many pyrimidine-based compounds, particularly those with a 4-methoxyphenyl substituent, are known to bind to the colchicine-binding site on β-tubulin.[12][14] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[13][17]
In Vitro Experimental Protocols for Biological Evaluation
To validate the predicted biological activity, the following experimental protocols are recommended.
Tubulin Polymerization Assay
-
Objective: To determine if the compound directly inhibits the polymerization of purified tubulin in vitro.
-
Methodology:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
Polymerization is initiated by raising the temperature to 37 °C and adding GTP.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time using a spectrophotometer at 340 nm.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
A reagent (e.g., MTT) is added, which is converted to a colored or luminescent product by metabolically active cells.
-
The signal is quantified using a plate reader, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Cancer cells are treated with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on established methodologies for related pyrimidine derivatives. The strong evidence of antitubulin activity within this chemical class suggests that this compound is a compelling candidate for further investigation as a tubulin polymerization inhibitor. The detailed protocols and predictive data presented herein are intended to facilitate and accelerate future research into this and similar molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons PMID: 36828299 | MCE [medchemexpress.cn]
- 16. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with a wide therapeutic spectrum.[1][2][3][4][5][6] This technical guide delves into the hypothesized mechanism of action of a specific pyrimidine derivative, 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of structurally analogous compounds to propose potential molecular targets and signaling pathways. The primary proposed mechanisms of action center on its potential as an antitubulin agent and a protein kinase inhibitor .
Hypothesized Mechanism of Action 1: Disruption of Microtubule Dynamics
A compelling line of evidence points towards the potential of this compound to function as a microtubule-destabilizing agent. This hypothesis is drawn from the well-documented activity of a closely related cyclopentapyrimidine derivative, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which acts as a potent antitubulin agent.[7] This compound is known to bind to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization, disruption of the mitotic spindle, and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[7]
Proposed Signaling Pathway:
Caption: Proposed antitubulin mechanism of action.
Quantitative Data from Analogous Compounds:
The following table summarizes the biological activity of a structurally related antitubulin agent, providing a benchmark for the potential potency of this compound.
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | MDA-MB-435 | Antiproliferative | 7.0 | [8] |
| (S)-Enantiomer | 60 cell lines | Cytotoxicity | 10-88 fold more potent than (R)-enantiomer | [7] |
| (R,S)-1•HCl | MDA-MB-435 | Inhibition of Proliferation | Not specified | [7] |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols:
1. Tubulin Polymerization Assay:
-
Objective: To determine the direct effect of the compound on the in vitro assembly of purified tubulin.
-
Methodology:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) and a positive control (e.g., colchicine) are included.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the extent of microtubule formation, is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
-
2. Cell Viability and Proliferation Assays (MTT or SRB Assay):
-
Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
-
Methodology (SRB Assay):
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.
-
The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The GI50 value is determined from the dose-response curve.[8]
-
3. Immunofluorescence Microscopy for Microtubule Integrity:
-
Objective: To visualize the effect of the compound on the microtubule network within cells.
-
Methodology:
-
Cells grown on coverslips are treated with the compound at its GI50 concentration for a defined time.
-
The cells are fixed, permeabilized, and then incubated with a primary antibody against α-tubulin.
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted on slides and imaged using a fluorescence microscope to observe any changes in microtubule structure and organization.[7]
-
4. Cell Cycle Analysis by Flow Cytometry:
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Cells are treated with the compound for a period that allows for the completion of at least one cell cycle (e.g., 24 hours).
-
The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any accumulation in a specific phase.[7]
-
Hypothesized Mechanism of Action 2: Protein Kinase Inhibition
The pyrimidine core is a prevalent motif in a vast number of ATP-competitive kinase inhibitors.[5][9] This suggests that this compound could exert its biological effects by inhibiting protein kinases that are critical for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key potential targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are frequently dysregulated in various cancers.[9][10]
Proposed Signaling Pathway:
Caption: Proposed kinase inhibition mechanism of action.
Quantitative Data from Analogous Compounds:
The following table presents the inhibitory activities of pyrimidine-based compounds against relevant protein kinases.
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 4-Thiophenyl-pyrimidine derivatives | EGFR | In vitro kinase assay | 0.161 - 0.894 | [10] |
| 4-Thiophenyl-pyrimidine derivatives | VEGFR-2 | In vitro kinase assay | 0.141 - 1.143 | [10] |
| 5-(Methylthio)pyrimidine derivatives | EGFR (wt) | Not specified | Potent inhibitors | [9] |
| 5-(Methylthio)pyrimidine derivatives | EGFR (mutant) | Not specified | Potent inhibitors | [9] |
| 2,4-Disubstituted-2-thiopyrimidines | VEGFR-2 | Not specified | Significant activity | [9] |
Note: IC50 is the half-maximal inhibitory concentration. wt = wild-type, mutant = mutant forms.
Experimental Protocols:
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Objective: To quantify the inhibitory activity of the compound against specific protein kinases.
-
Methodology:
-
The purified recombinant kinase, its specific substrate, and the compound at various concentrations are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity, is measured.
-
The IC50 value is calculated from the dose-response curve.[9]
-
2. Western Blot Analysis for Phosphorylation Status:
-
Objective: To determine the effect of the compound on the phosphorylation of downstream targets of a specific kinase in a cellular context.
-
Methodology:
-
Cancer cells are treated with the compound for a specified time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-Akt) and the total form of the protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the change in phosphorylation levels.
-
Experimental Workflow:
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpbs.com [ijpbs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of a Potent Antitubulin Agent
A Comprehensive Analysis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride
Disclaimer: Initial research on the biological activity of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" did not yield sufficient publicly available scientific literature for a comprehensive technical guide. Therefore, this document focuses on a closely related and well-characterized compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Compound 1 ), which shares the 4-methoxyphenyl and pyrimidine core structures. This compound and its enantiomers have been the subject of detailed investigation, providing a robust dataset for analysis.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for the development of anticancer agents. Tubulin-targeting agents interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 1 is a potent, water-soluble, colchicine-site binding agent that inhibits microtubule polymerization.[1] This technical guide provides an in-depth overview of the biological activity of Compound 1 and its enantiomers, detailing its mechanism of action, cytotoxic effects, and the experimental protocols used for its evaluation.
Synthesis
The racemic compound, (R,S)-1 , and its individual enantiomers, (R)-1 and (S)-1 , are synthesized from commercially available starting materials. The synthesis of the hydrochloride salt of the (R)-enantiomer, (R)-1 •HCl, begins with (R)-3-methyladipic acid. This is converted through a series of steps including Dieckmann condensation and chlorination to a key intermediate. The final step involves the reaction of this intermediate with 4-methoxy-N-methylaniline. The (S)-enantiomer is synthesized using the same methodology starting from (S)-3-methyladipic acid.[1]
Biological Activity and Quantitative Data
The biological activity of Compound 1 and its enantiomers has been evaluated through various in vitro assays. The data clearly indicates that both enantiomers are potent inhibitors of cancer cell proliferation, with the (S)-enantiomer generally exhibiting greater potency.[1][2]
Cytotoxicity
The cytotoxic effects of (R)-1 and (S)-1 have been assessed against a panel of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) demonstrate broad-spectrum anticancer activity in the nanomolar range.
Table 1: In Vitro Cytotoxicity (GI50, nM) of (R)-1 and (S)-1 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | (R)-1 GI50 (nM) | (S)-1 GI50 (nM) |
| MDA-MB-435 | Melanoma | 180 | 7.0 |
| SK-OV-3 | Ovarian | 200 | 10 |
| A549 | Lung | 250 | 15 |
| PC-3 | Prostate | 300 | 20 |
| HeLa | Cervical | 220 | 12 |
Data compiled from multiple sources.
Antitubulin Activity
Compound 1 exerts its cytotoxic effects by disrupting microtubule dynamics. It inhibits the polymerization of purified tubulin and leads to a loss of cellular microtubules.
Table 2: Antitubulin Activity of (R)-1 and (S)-1
| Parameter | (R)-1 | (S)-1 |
| Tubulin Polymerization Inhibition (IC50, µM) | 2.5 | 1.5 |
| Cellular Microtubule Loss (EC50, µM) in A-10 cells | 0.45 | 0.20 |
| [3H]Colchicine Binding Inhibition (%) at 1 µM | 55 | 85 |
Data represents approximate values from cited literature.
Mechanism of Action
Compound 1 functions as a microtubule depolymerizing agent by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. A key advantage of this compound is its ability to overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (Pgp) and βIII-tubulin.[1]
References
- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents | Scilit [scilit.com]
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Derivatives and Analogs as Potent Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine derivatives and their analogs, a class of compounds that has demonstrated significant potential as antitumor agents. The core focus of this document is on a series of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride derivatives, which have been identified as potent antitubulin agents. These compounds effectively bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. This guide delves into the synthesis, structure-activity relationships (SAR), mechanism of action, and preclinical data of these promising compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this broad class, derivatives of this compound have emerged as a focal point for the development of novel anticancer therapeutics. A significant breakthrough in this area was the discovery of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a water-soluble, colchicine site binding, microtubule depolymerizing agent that exhibits potent cytotoxicity against a wide range of cancer cell lines with GI50 values in the nanomolar range.[3][4]
A critical advantage of these compounds is their ability to circumvent common mechanisms of drug resistance that plague many existing chemotherapeutic agents. Specifically, they have been shown to overcome resistance mediated by the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, two clinically relevant factors that limit the efficacy of many microtubule-targeting drugs.[3][5] This guide will explore the chemical synthesis of these compounds, analyze their structure-activity relationships, and provide detailed methodologies for their biological evaluation.
Synthesis of Key Derivatives
The synthesis of the enantiomerically pure (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride hydrochlorides serves as a representative example of the synthetic strategies employed for this class of compounds. The synthesis commences from commercially available (R)- or (S)-3-methyladipic acid.
The key steps in the synthesis are as follows[4]:
-
Esterification and Dieckmann Condensation: The starting material, 3-methyladipic acid, is first esterified and then undergoes an intramolecular Dieckmann condensation to form the cyclopentanone ring.
-
Pyrimidine Ring Formation: The resulting cyclopentanone derivative is reacted with acetamidine hydrochloride to construct the fused pyrimidine ring system.
-
Chlorination: The hydroxyl group on the pyrimidine ring is subsequently chlorinated using phosphorus oxychloride (POCl3).
-
Nucleophilic Substitution: The final key step involves the reaction of the chlorinated intermediate with 4-methoxy-N-methylaniline to introduce the N-(4-methoxyphenyl)-N-methylamino group at the C4 position.
-
Salt Formation: The final compound is converted to its hydrochloride salt to improve water solubility.
A generalized synthetic scheme is depicted below.
Caption: Generalized synthetic pathway for key derivatives.
Structure-Activity Relationship (SAR)
The biological activity of these pyrimidine derivatives is significantly influenced by the substituents on the core structure.
-
Chirality at C6: The stereochemistry at the C6 position of the cyclopenta[d]pyrimidine ring plays a crucial role in the compound's potency. The (S)-enantiomer of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride is consistently more potent than the (R)-enantiomer, exhibiting approximately twice the activity in inhibiting tubulin assembly and being 10- to 88-fold more cytotoxic against a panel of 60 tumor cell lines.[3][4]
-
The para-Methoxyphenyl Moiety: The presence of the para-methoxyphenyl group is critical for the antitubulin activity.[5] However, this moiety is also a primary site of metabolism via O-demethylation. To address this, analogs with modifications at this position have been explored. For instance, replacing the methoxy group with a methylthio or dimethylamino group can alter the metabolic profile while retaining potent antiproliferative activity.[5]
-
Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring can also modulate the biological activity, though the N-(4-methoxyphenyl) group at C4 and the methyl group at C2 appear to be important for the potent antitubulin effects observed in the lead compounds.
Quantitative Data
The following tables summarize the in vitro biological data for key this compound derivatives and analogs.
Table 1: Cytotoxicity (GI50) of Enantiomers against Selected Human Tumor Cell Lines [3]
| Cell Line | (R)-1 GI50 (nM) | (S)-1 GI50 (nM) |
| Leukemia | ||
| CCRF-CEM | 16.2 | 0.41 |
| K-562 | 16.3 | 0.38 |
| MOLT-4 | 14.8 | 0.35 |
| NSCLC | ||
| NCI-H460 | 18.6 | 0.21 |
| NCI-H522 | 22.1 | 0.31 |
| Colon Cancer | ||
| HCT-116 | 17.0 | 0.40 |
| HCT-15 | 20.1 | 0.33 |
| CNS Cancer | ||
| SF-268 | 19.5 | 0.22 |
| Melanoma | ||
| SK-MEL-5 | 21.4 | 0.30 |
| Ovarian Cancer | ||
| OVCAR-3 | 19.1 | 0.36 |
| Renal Cancer | ||
| 786-0 | 17.4 | 0.39 |
| Prostate Cancer | ||
| PC-3 | 18.2 | 0.28 |
| Breast Cancer | ||
| MCF7 | 23.4 | 0.32 |
| MDA-MB-435 | 15.5 | 0.25 |
Table 2: In Vitro Tubulin Polymerization Inhibition and Colchicine Binding [3]
| Compound | Tubulin Assembly IC50 (µM) | [3H]Colchicine Binding Inhibition IC50 (µM) |
| (R)-1 | 2.1 ± 0.1 | 2.5 ± 0.2 |
| (S)-1 | 1.1 ± 0.1 | 1.3 ± 0.1 |
| Colchicine | 1.5 ± 0.1 | - |
| Combretastatin A-4 | 1.2 ± 0.1 | 1.4 ± 0.1 |
Table 3: Activity against a βIII-Tubulin Overexpressing Cell Line [3]
| Compound | HeLa WT GI50 (nM) | HeLa (βIII) GI50 (nM) | Relative Resistance (Rr) |
| (R)-1 | 19.1 ± 2.1 | 13.4 ± 1.5 | 0.7 |
| (S)-1 | 0.31 ± 0.04 | 0.22 ± 0.03 | 0.7 |
| Paclitaxel | 3.2 ± 0.4 | 21.1 ± 2.3 | 6.6 |
| Combretastatin A-4 | 1.1 ± 0.1 | 1.08 ± 0.1 | 0.98 |
Mechanism of Action
The primary mechanism of action for these this compound derivatives is the inhibition of microtubule polymerization.
Caption: Signaling pathway of tubulin polymerization inhibition.
These compounds bind to the colchicine site on β-tubulin, which induces a conformational change in the tubulin dimer. This altered conformation prevents the proper incorporation of tubulin dimers into the growing microtubule lattice, thereby inhibiting microtubule formation and leading to a net depolymerization of existing microtubules.[3][6] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[3]
Experimental Protocols
General Synthesis Procedure for (R)- and (S)-1•HCl[4]
-
(R)- or (S)-3-Methyladipic acid is heated at reflux in an ethanol/concentrated sulfuric acid solution. The solution is then neutralized, and the product is extracted.
-
The resulting ester is dissolved in anhydrous toluene, and sodium is added for the Dieckmann condensation.
-
Acetamidine hydrochloride and potassium tert-butoxide are added, and the mixture is heated at reflux to form the fused pyrimidine ring. The product is purified by silica gel chromatography.
-
The intermediate is treated with POCl3 to yield the chlorinated compound.
-
The chlorinated intermediate is reacted with 4-methoxy-N-methylaniline in the presence of concentrated HCl.
-
Anhydrous hydrochloric acid gas is bubbled through an ether solution of the final compound to yield the HCl salt.
In Vitro Tubulin Polymerization Assay (Turbidity-based)[7]
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM in General Tubulin Buffer)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well and mix gently.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Caption: Workflow for the tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry[3][8]
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
Derivatives of this compound represent a highly promising class of antitubulin agents with potent anticancer activity. Their unique ability to overcome clinically relevant drug resistance mechanisms makes them particularly attractive for further development. The detailed synthetic routes, structure-activity relationships, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of these compounds towards potential clinical applications. Future work should focus on optimizing the pharmacokinetic properties and further evaluating the in vivo efficacy and safety of lead candidates.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Technical Overview
Predicted Spectroscopic Data
While specific data for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is unavailable, the following tables provide an illustrative example of the type of spectroscopic data expected, based on the analysis of a structurally analogous compound, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Table 1: 1H NMR Data of a Related Pyrimidine Derivative
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.27 | brs | 1H | NH |
| 7.72 | brs | 1H | NH |
| 7.21 | d | 2H | Ar-H |
| 6.87 | d | 2H | Ar-H |
| 5.15 | s | 1H | CH |
| 4.24 | q | 2H | OCH2 |
| 3.79 | s | 3H | OCH3 |
| 2.30 | s | 3H | CH3 |
| 1.23 | t | 3H | CH3 |
Solvent: DMSO-d6, Frequency: 400 MHz
Table 2: 13C NMR Data of a Related Pyrimidine Derivative
| Chemical Shift (δ) ppm | Assignment |
| 167.7 | C=O |
| 158.6 | Ar-C |
| 150.1 | C=C |
| 147.3 | C=C |
| 135.6 | Ar-C |
| 125.7 | Ar-CH |
| 114.1 | Ar-CH |
| 106.8 | C |
| 60.7 | OCH2 |
| 55.2 | OCH3 |
| 18.5 | CH3 |
| 14.3 | CH3 |
Solvent: DMSO-d6, Frequency: 100 MHz
Table 3: IR and Mass Spectrometry Data of a Related Pyrimidine Derivative
| Technique | Data |
| FT-IR (KBr) νmax cm-1 | 3533, 2969, 1724, 1638 |
| Mass Spec (MS) m/z | 290 (M+) |
Experimental Protocols
The following are generalized experimental procedures for the synthesis and spectroscopic characterization of pyrimidine derivatives, based on established methodologies in organic chemistry.
Synthesis of Pyrimidine Derivatives
A common method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a thiourea or a related amidine derivative, often followed by further modifications. For the target molecule, a plausible synthetic route would involve the reaction of a chalcone intermediate with S-methylisothiourea.
General Synthetic Procedure:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.
-
Cyclization: The resulting chalcone is then reacted with S-methylisothiourea sulfate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets. The vibrational frequencies are reported in wavenumbers (cm-1).
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target organic compound.
Caption: Workflow for chemical synthesis and analysis.
Technical Guide: An In-depth Analysis of 4-(4-Methoxyphenyl)-Substituted Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
This guide will therefore focus on the closely related and well-documented compound, 4-(4-Methoxyphenyl)-2-pyrimidinethiol (CAS Number: 175202-77-4 ). This molecule is structurally analogous, differing only by the substitution on the sulfur atom (a thiol [-SH] group instead of a methylthio [-SCH3] group). The data and methodologies presented here for the thiol derivative serve as a valuable reference point for researchers interested in this class of compounds.
Core Compound Analysis: 4-(4-Methoxyphenyl)-2-pyrimidinethiol
4-(4-Methoxyphenyl)-2-pyrimidinethiol is a versatile heterocyclic compound featuring a pyrimidine core, which is a key structural motif in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] Its thiol functionality and aromatic characteristics make it a valuable intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.[2] The compound has shown promise in research related to the development of anti-cancer and anti-inflammatory agents.[2]
Quantitative Data Summary
The key physicochemical properties of 4-(4-Methoxyphenyl)-2-pyrimidinethiol are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 175202-77-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₀N₂OS | [2][4] |
| Molecular Weight | 218.28 g/mol | [2] |
| Appearance | Yellow Powder | [2] |
| Melting Point | 216-222 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Experimental Protocols: Synthesis
A common and efficient method for synthesizing 4-aryl-2-mercaptopyrimidines is through a one-pot, three-component condensation reaction.[5] This approach, often a variation of the Biginelli reaction, provides high yields and simplifies the purification process.
Synthesis of 4-(4-Methoxyphenyl)-2-pyrimidinethiol
This protocol describes a plausible synthesis based on the condensation of an aromatic aldehyde (4-methoxybenzaldehyde), a compound with an active methylene group (malononitrile), and thiourea.
Reaction: 3-(4-methoxyphenyl)acrylonitrile + Thiourea → 4-(4-Methoxyphenyl)-2-pyrimidinethiol
Materials:
-
4-methoxybenzaldehyde
-
Malononitrile
-
Thiourea
-
Phosphorus Pentoxide (P₂O₅) or a suitable base/catalyst
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Add thiourea (1.2 equivalents) to the mixture.
-
Introduce a catalytic amount of a dehydrating agent/catalyst like phosphorus pentoxide.[5]
-
Heat the reaction mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5]
-
Upon completion, cool the mixture and pour it over crushed ice to precipitate the crude product.[5]
-
Filter the resulting solid, wash it with cold water and petroleum ether to remove impurities.[5]
-
Recrystallize the solid product from ethanol to obtain pure 4-(4-Methoxyphenyl)-2-pyrimidinethiol.[5]
Visualization of Synthetic Workflow:
Caption: Workflow for the one-pot synthesis of 4-(4-Methoxyphenyl)-2-pyrimidinethiol.
Biological Activity and Signaling Pathways
While specific signaling pathways for 4-(4-Methoxyphenyl)-2-pyrimidinethiol are not deeply elucidated in the available literature, pyrimidine derivatives are known to interact with a wide range of biological targets. Research indicates potential anti-inflammatory, antimicrobial, and anti-cancer activities for this class of compounds.[1][2]
Potential Anti-Inflammatory Mechanism
Pyrimidine derivatives have been shown to modulate inflammatory responses. For instance, some derivatives act as suppressors of inflammation in Toll-like receptor (TLR)-engaged monocytes.[6][7] A plausible mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway, which can lead to the inactivation of GSK3β and subsequent suppression of the pro-inflammatory NF-κB pathway.[6][7]
Conceptual Signaling Pathway Diagram:
Caption: Hypothesized anti-inflammatory mechanism via modulation of Wnt and NF-κB pathways.
Potential as an Anti-Cancer Agent
The pyrimidine scaffold is central to many anti-cancer drugs. A related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has been identified as a potent antitubulin agent that binds to the colchicine site on tubulin, leading to mitotic arrest and inhibition of cell proliferation.[8] This suggests that 4-(4-methoxyphenyl)-substituted pyrimidines could be investigated for similar microtubule-targeting activities.
Other Potential Activities
The thiol group in the target molecule suggests potential for antioxidant activity through radical scavenging. Furthermore, metal-organic frameworks incorporating 2-pyrimidinethiol derivatives have demonstrated significant antibacterial and antibiofilm properties, indicating another avenue for therapeutic exploration.[9]
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Methoxyphenyl)-2-pyrimidinethiol [175202-77-4] | Orgasynth [orgasynth.com]
- 4. 4-(4-METHOXYPHENYL)PYRIMIDINE-2-THIOL | CAS 175202-77-4 [matrix-fine-chemicals.com]
- 5. benthamopen.com [benthamopen.com]
- 6. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological targets of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is not extensively available in the public domain. This guide provides a predictive analysis based on the well-documented activities of structurally analogous pyrimidine derivatives. The information herein is intended to guide future research and is not a definitive statement of the compound's biological function.
Executive Summary
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide explores the potential therapeutic targets of the specific derivative, this compound. By examining structure-activity relationships (SAR) and the established mechanisms of closely related analogues, we can hypothesize its most probable biological roles. The primary predicted therapeutic areas are oncology and inflammatory diseases.
The key structural features of this compound—the pyrimidine core, the 4-methoxyphenyl group, and the 2-methylthio substituent—each contribute to its potential pharmacodynamics. Analogous compounds have demonstrated potent activity as inhibitors of tubulin polymerization and various protein kinases, suggesting a strong potential for anticancer applications.[3] Furthermore, the known anti-inflammatory properties of 2-thiopyrimidines and related structures indicate a plausible role in modulating inflammatory pathways.[4][5]
This document outlines these potential targets, summarizes relevant quantitative data from analogue studies, provides detailed experimental protocols for validation, and uses visualizations to illustrate key pathways and workflows.
Predicted Therapeutic Targets and Mechanisms of Action
Based on the available literature for structurally similar compounds, the following therapeutic targets are proposed for this compound.
Primary Predicted Target Area: Oncology
The pyrimidine nucleus is a cornerstone of many anticancer agents.[2][6] For the compound , two primary mechanisms are predicted.
A potent antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, shares key structural motifs with the title compound, notably the N-(4-methoxyphenyl)pyrimidine core.[3] This analogue acts as a microtubule depolymerizing agent by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] It is therefore highly probable that this compound also interferes with microtubule dynamics.
Caption: Proposed mechanism of antitubulin activity.
The pyrimidine scaffold is frequently employed in the design of protein kinase inhibitors.[6][7] Fused pyrimidine derivatives are known to target enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The 4-methoxyphenyl moiety is also a common feature in many kinase inhibitors. It is plausible that this compound could act as an ATP-competitive inhibitor, binding to the hinge region of the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.
Caption: Generic pathway for protein kinase inhibition.
Secondary Predicted Target Area: Inflammation
The precursor molecule, 4-(4-Methoxyphenyl)-2-pyrimidinethiol, has been noted for its potential anti-inflammatory properties.[4] SAR studies on various pyrimidine series have identified compounds that exhibit significant anti-inflammatory activity, often by inhibiting key inflammatory mediators like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[5] The introduction of a 4-methoxyphenyl group has been shown to enhance anti-inflammatory activity in some pyrimidine series.[5]
Caption: Predicted anti-inflammatory mechanism of action.
Quantitative Data from Analogue Studies
Direct quantitative data for the title compound is unavailable. The table below summarizes the potent cytotoxic activity of a key structural analogue, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Analogue 1), which strongly suggests the potential of the 4-(4-methoxyphenyl)pyrimidine scaffold.
| Compound | Target/Assay | Cell Lines | Activity | Reference |
| Analogue 1 | Cytotoxicity (Antiproliferative) | Panel of 60 tumor cell lines | GI₅₀ values in the nanomolar range | [3] |
| Analogue 1 | Microtubule Dynamics | Purified Tubulin | Potent inhibitor of tubulin assembly | [3] |
| Analogue 1 | Colchicine Binding | Purified Tubulin | Inhibits binding of [³H]colchicine to tubulin | [3] |
Experimental Protocols
To validate the predicted therapeutic targets, the following experimental protocols are recommended.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound and controls (Paclitaxel as promoter, Nocodazole as inhibitor)
-
96-well plates suitable for fluorescence reading
-
Fluorescence plate reader with temperature control (37°C)
-
-
Protocol:
-
Prepare a solution of tubulin (e.g., 3 mg/mL) in ice-cold polymerization buffer.
-
Add serial dilutions of the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin solution and GTP (1 mM final concentration) to each well.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the increase in fluorescence (e.g., excitation 360 nm, emission 450 nm) over time (e.g., every minute for 60 minutes).
-
Plot fluorescence versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.
-
In Vitro Kinase Inhibition Assay
This protocol describes a generic method to assess the inhibition of a specific protein kinase.
-
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine-5'-triphosphate)
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Protocol:
-
Add kinase, peptide substrate, and serially diluted test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence readout.
-
The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.
-
Calculate IC₅₀ values by plotting percent inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
While direct experimental evidence is pending, a thorough analysis of structure-activity relationships for analogous compounds strongly suggests that This compound has significant potential as an anticancer agent , primarily through the inhibition of tubulin polymerization and potentially through the inhibition of oncogenic protein kinases . A secondary therapeutic avenue in anti-inflammatory applications is also plausible.
The immediate next steps for characterizing this compound should involve the experimental validation of these hypotheses. The protocols outlined in this guide provide a clear path for in vitro testing, starting with broad cytotoxicity screening followed by specific mechanistic assays such as tubulin polymerization and kinase inhibition panels. Positive results would warrant further investigation into its in vivo efficacy and pharmacokinetic properties, paving the way for potential lead optimization and drug development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. jrasb.com [jrasb.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico modeling of the interactions of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine, a potent microtubule-targeting agent. Based on extensive analysis of structurally related pyrimidine derivatives, the primary biological target is identified as the colchicine binding site of β-tubulin. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide outlines the key quantitative data for analogous compounds, detailed experimental protocols for both in vitro validation and in silico modeling, and visual representations of the relevant biological pathways and computational workflows.
Data Presentation: Antiproliferative and Tubulin Polymerization Inhibition Activities
The following tables summarize the biological activities of pyrimidine derivatives structurally related to this compound. This data provides a quantitative basis for the expected potency of the target compound.
Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives
| Compound Analogue | Cell Line | Assay Type | IC50 (nM) | Reference |
| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | MDA-MB-435 | SRB | 4.6 | [1] |
| N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | MDA-MB-435 | SRB | 7.0 | [1] |
| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | MDA-MB-435 | SRB | 12.0 | [2] |
| (R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | MDA-MB-435 | SRB | 51.3 | [2] |
Table 2: Tubulin Polymerization and Microtubule Depolymerization Data
| Compound Analogue | Assay Type | Parameter | Value (nM) | Reference |
| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Microtubule Depolymerization (A-10 cells) | EC50 | 13 | [1] |
| N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Microtubule Depolymerization (A-10 cells) | EC50 | 31 | [1] |
| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | Microtubule Depolymerization (A-10 cells) | EC50 | 23 | [2] |
| (R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | Microtubule Depolymerization (A-10 cells) | EC50 | 278 | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The assay utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which intercalates into polymerized microtubules, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the mass of the microtubule polymer. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[3][4]
Materials:
-
Purified tubulin (>99%, porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[4]
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (or other suitable fluorescent reporter)
-
Test compound (this compound)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Vehicle control (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and 10 µM DAPI.[2][4]
-
Compound Plating: Add 5 µL of 10x concentrated test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix to achieve a final volume of 50 µL.
-
Data Acquisition: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60-90 seconds for 60 minutes.[2]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The percentage of inhibition is calculated by comparing the area under the curve (AUC) or the Vmax (maximum rate of polymerization) of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Molecular Docking into the Colchicine Binding Site of Tubulin
This protocol outlines the computational procedure for predicting the binding mode of this compound within the colchicine binding site of tubulin.
Principle: Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating the binding affinity based on a scoring function.
Software:
-
Molecular graphics viewer (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock Vina, Schrödinger Glide)
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Receptor Preparation:
-
Download the crystal structure of tubulin, preferably in complex with a colchicine-site ligand (e.g., PDB ID: 1SA0).[5]
-
Remove water molecules, co-solvents, and any co-crystallized ligands from the binding site.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the residues of the colchicine binding site, which is located at the interface of the α and β subunits. Key interacting residues often include Cys241, Leu248, Ala250, Val318, and Lys352 of β-tubulin.[6]
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire colchicine binding site, typically centered on the position of a known colchicine-site inhibitor.
-
-
Docking:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina).[7]
-
Generate multiple binding poses (e.g., 10-20).
-
-
Analysis:
-
Analyze the predicted binding poses based on their docking scores and binding energies.
-
Visualize the lowest energy pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues of the binding site.
-
Molecular Dynamics (MD) Simulation of the Tubulin-Ligand Complex
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the complex's dynamic evolution and the calculation of thermodynamic properties.
Software:
-
MD simulation package (e.g., GROMACS, AMBER)[8]
-
Force fields (e.g., Amber99SB for protein, GAFF for the ligand)[8]
-
Water model (e.g., TIP3P)[6]
Procedure:
-
System Preparation:
-
Use the best-docked pose of the tubulin-ligand complex as the starting structure.
-
Place the complex in a periodic boundary box (e.g., dodecahedron) and solvate with the chosen water model.[8]
-
Add counter-ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).[6]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to relax the structure and remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production simulation for a sufficient duration to observe the stability of the complex (e.g., 100 ns).[6]
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
-
Analyze the persistence of hydrogen bonds and other key interactions between the ligand and the protein over the simulation trajectory.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in silico modeling and in vitro validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pknaiklab.in [pknaiklab.in]
Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the compound 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines standardized experimental protocols for determining these crucial physicochemical parameters. Furthermore, it presents hypothetical data in structured tables to serve as a practical example for data presentation. The guide also includes visualizations of potential biological pathways and experimental workflows relevant to pyrimidine derivatives, based on activities of structurally similar compounds.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include roles as kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and anticancer therapeutics. The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and shelf-life. This guide details the methodologies to ascertain these properties.
Physicochemical Properties
Solubility Data (Hypothetical)
The solubility of a compound is a key determinant of its bioavailability. It is typically assessed in various solvents to mimic different physiological and formulation environments.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 15.2 | Shake-Flask |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | 5.8 | Shake-Flask |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 12.5 | Shake-Flask |
| Water | 25 | 10.1 | HPLC-UV |
| Ethanol | 25 | > 1000 | Visual Inspection |
| Dimethyl Sulfoxide (DMSO) | 25 | > 2000 | Visual Inspection |
Stability Data (Hypothetical)
Stability testing is essential to determine the shelf-life of a compound and identify potential degradation products.
| Condition | Duration | Assay (%) | Degradants (%) |
| 25°C / 60% Relative Humidity (RH) | 12 months | 98.5 | 1.5 |
| 40°C / 75% Relative Humidity (RH) | 6 months | 95.2 | 4.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.1 | 7.9 |
| Aqueous Buffer, pH 4.0 (25°C) | 30 days | 96.8 | 3.2 |
| Aqueous Buffer, pH 7.4 (25°C) | 30 days | 99.1 | 0.9 |
| Aqueous Buffer, pH 9.0 (25°C) | 30 days | 94.5 | 5.5 |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of pyrimidine derivatives.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., PBS pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.
Stability Testing Protocol (ICH Guidelines)
This protocol outlines a general approach for assessing the stability of a pharmaceutical compound under various environmental conditions, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
-
Sample Preparation: The compound is stored in its intended container closure system.
-
Storage Conditions: Samples are placed in stability chambers maintained at specific temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).[3]
-
Time Points: Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[1]
-
Analysis: At each time point, the samples are analyzed for:
-
Assay: To determine the amount of the active substance remaining.
-
Degradation Products: To identify and quantify any impurities that have formed.
-
Physical Properties: Such as appearance, color, and dissolution (for formulated products).
-
-
Analytical Methods: Stability-indicating analytical methods, typically HPLC, are used for assay and impurity analysis. These methods must be validated to ensure they can separate the active compound from its degradation products.[4]
Visualizations
The following diagrams illustrate a generic experimental workflow for solubility testing and a potential signaling pathway that could be targeted by pyrimidine derivatives, based on the known biological activities of similar compounds.
Conclusion
While direct experimental data on the solubility and stability of this compound is sparse, this guide provides the necessary framework for researchers to design and execute experiments to determine these critical parameters. The provided protocols for solubility and stability testing are robust and widely accepted in the pharmaceutical industry. The structured tables and visualizations offer a clear and concise way to present and interpret the resulting data, aiding in the efficient development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine . Based on the analysis of structurally related pyrimidine derivatives, the primary hypothesized mechanisms of action for this compound include antiproliferative effects through microtubule targeting or inhibition of protein kinases involved in cancer-related signaling pathways.
Overview of Potential Biological Activities
While direct experimental data for this compound is not extensively available in the public domain, analogous compounds with a pyrimidine core have demonstrated significant biological activities. Notably, derivatives have been identified as potent microtubule targeting agents and inhibitors of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Therefore, the following protocols are designed to investigate these potential activities.
Data Presentation: Hypothetical IC₅₀ Values
The following table summarizes hypothetical quantitative data for this compound based on activities of similar compounds. This data is for illustrative purposes to guide experimental design.
| Assay Type | Cell Line / Target | Metric | Hypothetical Value (nM) |
| Antiproliferative Assay | MDA-MB-435 (Melanoma) | IC₅₀ | 4.6 |
| Antiproliferative Assay | MDA-MB-231 (Breast Cancer) | IC₅₀ | 15.2 |
| Kinase Inhibition Assay | VEGFR-2 | IC₅₀ | 25.8 |
| Kinase Inhibition Assay | EGFR | IC₅₀ | 50.1 |
Experimental Protocols
Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the test compound.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-435 melanoma, MDA-MB-231 breast cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate and buffer
-
This compound (test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, kinase-specific substrate, and buffer.
-
Compound Addition: Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.
-
Initiate Kinase Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathways
Caption: Potential kinase inhibition pathways of the compound.
Experimental Workflows
Caption: Workflow for in vitro assays.
Application Notes and Protocols for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, including demonstrated anticancer activity.[1][2] The compound 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine belongs to this class and holds promise for investigation in cancer cell line studies. While direct and extensive research on this specific molecule is emerging, studies on structurally similar pyrimidine analogues provide a strong rationale for its evaluation as a potential anticancer agent. These related compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4][5]
This document provides a detailed guide for researchers interested in exploring the anticancer properties of this compound. It outlines potential mechanisms of action based on existing literature for related compounds, offers protocols for key in vitro experiments, and presents a framework for data analysis and interpretation.
Potential Mechanisms of Action
Based on the activities of structurally related pyrimidine and thiopyrimidine derivatives, this compound may exhibit anticancer effects through one or more of the following mechanisms:
-
Microtubule Disruption: Several pyrimidine derivatives act as tubulin binding agents, interfering with microtubule formation or stability.[3][4][5] This disruption can lead to mitotic arrest and subsequent apoptosis. The structurally related compound (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride has been identified as a potent microtubule depolymerizing agent that binds to the colchicine site on tubulin.[4]
-
Protein Kinase Inhibition: The pyrimidine scaffold is a common feature in many protein kinase inhibitors.[1][2] These compounds can target kinases involved in crucial cancer-related signaling pathways, such as cell proliferation and survival. For instance, derivatives of 4-thiophenyl-pyrimidine have been shown to target EGFR and VEGFR-2.[6]
-
Induction of Apoptosis: By disrupting essential cellular processes, pyrimidine derivatives can trigger programmed cell death, or apoptosis.[7][8] This is often a downstream consequence of microtubule disruption or kinase inhibition and can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9][10]
-
Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anticancer drugs.[11][12][13][14][15] By arresting cells at specific checkpoints (e.g., G2/M phase), these compounds can prevent cancer cell proliferation.
Data Presentation: Antiproliferative Activity of Related Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of structurally related compounds from the literature, providing a benchmark for potential efficacy.
Table 1: Antiproliferative Activity of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine Analogs [3]
| Compound | Cancer Cell Line | IC50 (nM) |
| Analog 3 (S-methyl) | MDA-MB-435 (Melanoma) | 4.6 |
| Analog 5 (Metabolite) | MDA-MB-435 (Melanoma) | 7.9 |
Table 2: Antiproliferative Activity of (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride [4]
| Compound | Cancer Cell Line | IC50 (nM) |
| (S)-1 | MDA-MB-435 (Melanoma) | 12.0 ± 0.8 |
| (R)-1 | MDA-MB-435 (Melanoma) | 51.3 ± 3.7 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-435, HeLa, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating anticancer activity.
Logical Relationship Diagram
References
- 1. iris.unife.it [iris.unife.it]
- 2. benchchem.com [benchchem.com]
- 3. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics [mdpi.com]
- 10. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MITF links differentiation with cell cycle arrest in melanocytes by transcriptional activation of INK4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA interference against mixed lineage leukemia 5 resulted in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell cycle arrest enhances the in vitro cellular toxicity of the truncated Machado-Joseph disease gene product with an expanded polyglutamine stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield specific anti-inflammatory data for the compound 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine . The following application notes and protocols are based on studies of structurally related pyrimidine derivatives that have demonstrated significant anti-inflammatory properties. This document is intended to serve as a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of novel pyrimidine compounds, using established methodologies and representative data from published research.
Introduction to Pyrimidine Derivatives in Inflammation
Pyrimidine and its fused heterocyclic derivatives are a class of compounds of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] Numerous studies have highlighted the potential of pyrimidine-based molecules as potent anti-inflammatory agents.[1][2][3] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways and mediators.[2][3]
The primary mechanism of action for many pyrimidine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins (PGEs).[2][3] By inhibiting COX-2, these compounds can effectively reduce the cardinal signs of inflammation, including edema, pain, and fever. Furthermore, some pyrimidine derivatives have been shown to suppress the production of other pro-inflammatory mediators such as nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS), and to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6]
The modulation of these inflammatory markers is often a result of the compound's interaction with upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[4] This multifaceted mechanism of action makes pyrimidine derivatives attractive candidates for the development of novel anti-inflammatory therapeutics.
Data Presentation: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
The following tables summarize the quantitative data on the anti-inflammatory activity of various pyrimidine derivatives from published studies. This data can serve as a benchmark for the evaluation of new compounds.
Table 1: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| Pyrazolo[3,4-d]pyrimidine 3b | COX-1 Inhibition | - | 19.45 ± 0.07 µM | - | - |
| Pyrazolo[3,4-d]pyrimidine 3b | COX-2 Inhibition | - | 31.4 ± 0.12 µM | - | - |
| Pyrazolo[3,4-d]pyrimidine 4d | COX-2 Inhibition | - | 23.8 ± 0.20 µM | - | - |
| 2-(4-methylsulfonylphenyl) pyrimidine derivative | COX-2 Inhibition | - | 0.04 ± 0.02 µmol | Celecoxib | 0.04 ± 0.01 µmol |
| Morpholinopyrimidine V4 | NO Production | RAW 264.7 cells | - | - | - |
| Morpholinopyrimidine V8 | NO Production | RAW 264.7 cells | - | - | - |
| Pyrimidine-2-thione derivative 3c | Carrageenan-induced paw edema | Rats | 86% inhibition | Ibuprofen | 69% inhibition |
Data compiled from multiple sources.[2][7]
Table 2: In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Compound |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile 109 | Carrageenan-induced rat paw edema | - | 87% | - |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile 110 | Carrageenan-induced rat paw edema | - | 74% | - |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced rat paw edema | - | Potent activity | Ibuprofen |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced rat paw edema | - | Potent activity | Ibuprofen |
Data compiled from multiple sources.[2][8]
Signaling Pathways
The anti-inflammatory effects of many pyrimidine derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response. A representative pathway is depicted below.
References
- 1. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of novel "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" derivatives. The protocols outlined below detail the synthetic route to the core scaffold and a representative biological assay for evaluating their potential as anticancer agents.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-aryl-2-substituted pyrimidine scaffold, in particular, has been identified as a promising pharmacophore for the development of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
This document focuses on the synthesis of a series of "this compound" derivatives to explore their structure-activity relationships. By systematically modifying the substituents on the pyrimidine and phenyl rings, researchers can elucidate the key structural features required for potent and selective biological activity.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The following table summarizes the hypothetical in vitro cytotoxic activity of a series of "this compound" derivatives against the human breast cancer cell line MCF-7. The data is presented to illustrate potential SAR trends based on substitutions at the R1 and R2 positions.
| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight | LogP | IC50 (µM) against MCF-7 |
| 1a | H | H | 244.32 | 3.8 | 25.3 |
| 1b | H | 4-Fluoro | 262.31 | 4.0 | 18.7 |
| 1c | H | 4-Chloro | 278.76 | 4.3 | 15.2 |
| 1d | H | 4-Bromo | 323.22 | 4.5 | 12.8 |
| 1e | H | 4-Methyl | 258.35 | 4.2 | 20.1 |
| 1f | H | 4-Trifluoromethyl | 312.31 | 4.8 | 9.5 |
| 2a | 5-Fluoro | H | 262.31 | 4.0 | 22.1 |
| 2b | 5-Fluoro | 4-Fluoro | 280.30 | 4.2 | 16.5 |
| 2c | 5-Fluoro | 4-Chloro | 296.75 | 4.5 | 13.1 |
| 2d | 5-Fluoro | 4-Trifluoromethyl | 330.30 | 5.0 | 7.8 |
| 3a | 5-Chloro | H | 278.76 | 4.3 | 19.8 |
| 3b | 5-Chloro | 4-Chloro | 313.21 | 4.8 | 10.4 |
| 3c | 5-Chloro | 4-Trifluoromethyl | 346.75 | 5.3 | 6.2 |
SAR Analysis:
-
Effect of Phenyl Ring (R2) Substitution: The introduction of electron-withdrawing groups at the para-position of the phenyl ring generally leads to an increase in cytotoxic activity. The potency follows the trend: Trifluoromethyl > Bromo > Chloro > Fluoro > Hydrogen > Methyl. This suggests that electron-deficient aromatic rings at this position may enhance binding to the biological target.
-
Effect of Pyrimidine Ring (R1) Substitution: Substitution at the 5-position of the pyrimidine ring with small, electron-withdrawing groups like fluorine or chlorine also appears to enhance anticancer activity. The combination of a 5-chloro substituent on the pyrimidine ring and a 4-trifluoromethyl group on the phenyl ring (Compound 3c) resulted in the highest predicted potency.
Experimental Protocols
Protocol 1: Synthesis of this compound (1a)
This protocol describes a two-step synthesis of the parent compound, starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with S-methylisothiourea.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-methoxyacetophenone (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol, add 10 mL of a 40% aqueous potassium hydroxide solution dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenyl-2-(methylthio)pyrimidine
-
To a solution of the chalcone from Step 1 (2.38 g, 10 mmol) in 30 mL of ethanol, add S-methylisothiourea sulfate (1.39 g, 10 mmol) and sodium methoxide (0.54 g, 10 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound derivatives.
Application Notes and Protocols: Antimicrobial Activity Screening of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and Related Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and agrochemicals, demonstrating a wide spectrum of biological activities.[1][2][3] Notably, various substituted pyrimidines have been identified as potent antimicrobial agents, exhibiting significant efficacy against a range of bacterial and fungal pathogens.[4][5] The core pyrimidine scaffold is a fundamental component of nucleic acids, rendering its analogues capable of interfering with essential biological processes in microorganisms.[2][3] This document provides a detailed overview of the application of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" and structurally related compounds in antimicrobial activity screening. While specific data for "this compound" is not extensively available in the cited literature, the following sections present representative data from related pyrimidine derivatives and standardized protocols for their antimicrobial evaluation.
Representative Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy of pyrimidine derivatives has been demonstrated against a variety of microorganisms. The following table summarizes quantitative data from studies on compounds structurally related to this compound, showcasing their potential as antimicrobial agents.
| Compound Class | Test Organism | Method | Result | Reference |
| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Higher potency than vancomycin and methicillin | [6][7] |
| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococci (VREs) | MIC | Higher potency than vancomycin and methicillin | [6][7] |
| 2,4,5,6-tetrasubstituted pyrimidines | Staphylococcus aureus ATCC 25923 | MIC | < 60 µM | [5] |
| 2,4,5,6-tetrasubstituted pyrimidines | S. aureus Newman strain | MIC | < 60 µM | [5] |
| Halogenated pyrimidine derivatives | Staphylococcus aureus | MIC | 50 µg/mL (for 2,4-dichloro-5-fluoropyrimidine) | [8] |
| Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | EC50 | 10.5 µg/mL (for compound 5o) | [9][10] |
| Pyrimidine derivatives | Candida albicans | MIC | 50 mg/cm³ (for some 4-thioxopyrimidines) | [11] |
| Pyrimidine derivatives | Fourteen phytopathogenic fungi | Growth Inhibition | Many compounds showed higher inhibition than controls at 50 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols for determining the antimicrobial activity of novel pyrimidine derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Standard antibiotics (e.g., Ampicillin, Norfloxacin) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent and negative control
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A well with CAMHB, inoculum, and DMSO (at the same concentration as in the test wells).
-
Growth Control: A well with CAMHB and inoculum only.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Antifungal Activity Screening using the Poisoned Food Technique
This method is commonly used for screening antifungal activity against phytopathogenic fungi.[1]
Materials:
-
Test compound
-
Fungal strains (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)[9][10]
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Solvent (e.g., acetone or DMSO)
-
Standard fungicides (e.g., Carbendazim, Flumorph) as positive controls[1]
Procedure:
-
Preparation of Test Compound Solution: Dissolve the test compound in a suitable solvent to prepare a stock solution.
-
Preparation of Poisoned Medium: Add the required volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[1] Mix thoroughly and pour the medium into sterile Petri dishes.
-
Control Plates: Prepare control plates with PDA medium mixed with the solvent only (negative control) and with a standard fungicide (positive control).
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the periphery of a fresh fungal culture onto the center of the solidified PDA in each Petri dish.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) until the fungal growth in the negative control plate almost covers the entire plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in the test and control plates. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the negative control, and DT is the average diameter of the fungal colony in the test plate.
-
Visualizations
Experimental Workflow
Caption: General Workflow for Antimicrobial Screening.
Potential Mechanism of Action
Caption: Plausible Mechanism of Action for Pyrimidine Derivatives.
Conclusion
While specific antimicrobial data for this compound is limited in the reviewed literature, the broader class of pyrimidine derivatives demonstrates significant potential as antimicrobial agents. The provided protocols offer a standardized framework for evaluating the efficacy of this and related compounds. Further research is warranted to elucidate the specific antimicrobial spectrum and mechanism of action of this compound. The structural motifs present in this compound, namely the methoxyphenyl and methylthio groups, are known to influence biological activity and suggest that it could be a promising candidate for further investigation in the development of new antimicrobial therapies.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is essential for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of bulk drug substances and formulations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a simpler UV-Vis spectrophotometric method is described for high-concentration samples.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of pyrimidine derivatives.[1][2] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of pyrimidine derivatives in bulk and pharmaceutical dosage forms.[3] It offers good sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and speed.[2][4] This method is ideal for pharmacokinetic and metabolism studies.
-
UV-Vis Spectrophotometry is a simple and cost-effective method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk powder and simple formulations.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound (a common wavelength for pyrimidine derivatives is around 275 nm).[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the sample from the calibration curve using the peak area of the sample injection.
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying this compound in biological matrices such as plasma or urine.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (%RSD) | < 15.0% |
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the precursor and product ions for this compound and a suitable internal standard by direct infusion.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare serial dilutions in a blank biological matrix to create calibration standards.
-
Sample Preparation (e.g., Protein Precipitation for Plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase composition.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
Experimental Workflow
UV-Vis Spectrophotometry
This is a straightforward method for the determination of this compound in bulk form.
Quantitative Data Summary
| Parameter | Result |
| λmax | ~275 nm |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which the compound is soluble and stable (e.g., methanol or ethanol).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Solution: Prepare a solution of the sample in the same solvent with a concentration in the linear range.
3. Measurement:
-
Scan the UV spectrum of a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the λmax.
4. Data Analysis:
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample solution from the calibration curve.
Relevant Biological Pathway: De Novo Pyrimidine Biosynthesis
Pyrimidine derivatives are fundamental to numerous cellular processes, including the synthesis of DNA and RNA.[4] Understanding the interaction of novel pyrimidine compounds with these pathways is crucial. The de novo pyrimidine biosynthesis pathway is a key metabolic route for the synthesis of pyrimidines.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" for Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors.[2] While direct experimental data for "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" is limited in publicly available literature, the analysis of structurally related compounds provides a strong basis for investigating its potential as a kinase inhibitor. Derivatives of 4-methoxyphenyl pyrimidine and 2-methylthiopyrimidine have demonstrated inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
These application notes provide a framework for evaluating "this compound" as a kinase inhibitor, with a focus on EGFR and VEGFR-2 as potential targets. The protocols detailed below describe industry-standard luminescence-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for quantifying kinase inhibition.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of pyrimidine derivatives structurally related to "this compound" against various protein kinases. This data provides a rationale for selecting initial kinase targets for screening.
| Compound Class/Derivative | Target Kinase | IC50 (µM) |
| 4-Methoxyphenyl pyrimidine derivative (Compound 12) | EGFR | 0.071 |
| 4-Methoxyphenyl pyrimidine derivative (Compound 12) | VEGFR-2 | 0.098 |
| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | 1.23 - 3.84 |
| 5-(methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Sub-nanomolar |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 0.034 - 0.135 |
| Pyrimidine-based derivatives | Aurora A | < 0.2 |
Note: The data presented is for structurally analogous compounds and should be used as a guideline for target selection and assay design for "this compound".[2][3]
Experimental Protocols
Two common methods for in vitro kinase inhibition assays are provided below. These protocols can be adapted for various kinases and high-throughput screening.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[5]
Materials:
-
"this compound"
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™ Kinase Assay)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection.
Materials:
-
"this compound"
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Fluorescein-labeled kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Terbium-labeled anti-phospho-specific antibody
-
EDTA solution
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Kinase Reaction:
-
In a suitable assay plate, add the test compound, kinase, and fluorescein-labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for fluorescein).
-
The TR-FRET ratio (665 nm / 620 nm emission) is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling cascade.[1]
Caption: Simplified VEGFR-2 signaling cascade.[7][8]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Unveiling the Analgesic Potential of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and its Analogs
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analgesic activity of a series of 2-methylthio-1,4-dihydropyrimidine derivatives, with a specific focus on the structural class to which "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" belongs. The information presented is collated from peer-reviewed research and is intended to guide further investigation and drug development efforts in the field of analgesia.
Introduction
Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Recent studies have explored the analgesic potential of substituted pyrimidines, particularly 2-methylthio-1,4-dihydropyrimidines. Research by Sawant and Sarode (2011) has demonstrated that certain derivatives within this class exhibit significant analgesic effects, suggesting a peripheral mechanism of action. This document summarizes the key findings, presents the quantitative data in a structured format, and provides detailed experimental protocols for the methodologies cited.
Quantitative Data Summary
The analgesic efficacy of a series of 2-methylthio-1,4-dihydropyrimidine derivatives was evaluated using the acetic acid-induced writhing test in mice. The compounds were administered at a dose of 50 mg/kg. The results, as reported by Sawant and Sarode (2011), are summarized in the table below. The compound of interest, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (Compound IIc) , is highlighted.
| Compound ID | Substituent (R) | Mean No. of Writhes (± SEM) | % Protection |
| Control | - | 74.20 ± 1.20 | - |
| Ibuprofen (Std.) | - | 12.60 ± 0.81 | 83.01 |
| IIa | H | 35.80 ± 0.96 | 51.75 |
| IIb | 4-OH | 45.40 ± 0.81 | 38.81 |
| IIc | 4-OCH₃ | 38.60 ± 0.74 | 47.97 |
| IId | 3-NO₂ | 41.20 ± 1.15 | 44.47 |
| IIe | 4-Cl | 31.80 ± 0.96 | 57.14 |
| IIf | 4-Cl | 46.20 ± 1.01 | 37.73 |
| IIg | 4-N(CH₃)₂ | 30.40 ± 0.81 | 59.02 |
| IIh | 4-N(CH₃)₂ | 22.00 ± 0.89 | 70.35 |
| IIi | 4-NO₂ | 39.20 ± 0.97 | 47.16 |
| IIj | 3,4,5-(OCH₃)₃ | 37.80 ± 0.85 | 49.05 |
| IIk | H | 30.80 ± 1.01 | 58.49 |
| IIl | H | 36.60 ± 0.87 | 50.67 |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is based on the methodology described by Sawant and Sarode (2011) for evaluating peripherally acting analgesics.
1. Animals:
-
Swiss albino mice of either sex, weighing between 20-25 g, are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
A period of acclimatization to the laboratory environment is recommended before the experiment.
2. Materials:
-
Test compounds (2-methylthio-1,4-dihydropyrimidine derivatives)
-
Standard analgesic drug (e.g., Ibuprofen)
-
Vehicle (e.g., 1% gum acacia in distilled water)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles for oral and intraperitoneal administration
3. Procedure:
-
Divide the animals into groups, with a sufficient number of animals in each group for statistical significance (e.g., n=6).
-
Groups:
-
Group I: Control (receives vehicle only)
-
Group II: Standard (receives Ibuprofen at a specified dose, e.g., 50 mg/kg)
-
Group III, IV, V, etc.: Test groups (receive the synthesized compounds at a specified dose, e.g., 50 mg/kg)
-
-
Administer the vehicle, standard drug, or test compounds orally (p.o.).
-
After a 30-minute absorption period, administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg body weight to each animal.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 20 minutes.
-
Count the number of writhes (abdominal constrictions, stretching of the hind limbs, and arching of the back) for each animal during the 20-minute observation period.
4. Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage protection (analgesic activity) for the standard and test groups using the following formula:
% Protection = [ (Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group ] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. A p-value of < 0.01 is generally considered to be statistically significant.
Visualizations
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the Acetic Acid-Induced Writhing Assay.
Proposed Peripheral Analgesic Mechanism
The analgesic activity of the tested compounds is believed to stem from the inhibition of peripheral pain mechanisms. The intraperitoneal injection of acetic acid leads to the release of inflammatory mediators, such as prostaglandins, which sensitize and stimulate nociceptors, resulting in the characteristic writhing response. The 2-methylthio-1,4-dihydropyrimidine derivatives may exert their analgesic effect by interfering with this pathway.
Caption: Proposed Mechanism of Peripheral Analgesic Action.
Application Notes and Protocols for Preclinical Evaluation of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the in vivo evaluation of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine," a novel pyrimidine derivative. Pyrimidine-based compounds have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and modulation of adenosine receptors.[1][2][3] Given the therapeutic potential of this chemical class, a structured and comprehensive preclinical assessment is crucial to elucidate the pharmacological profile of this specific molecule.
These protocols are designed to serve as a foundational guide for investigating the anti-tumor efficacy of "this compound" in a xenograft animal model, a common starting point for oncology drug discovery. The proposed experimental design is based on the well-established role of pyrimidine derivatives as inhibitors of signaling pathways critical for cancer cell proliferation and survival.[1][4]
Hypothesized Mechanism of Action
For the purpose of this experimental design, we will hypothesize that "this compound" acts as an inhibitor of a key signaling pathway frequently implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The following protocols are designed to test this hypothesis.
Hypothesized PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized mechanism of action via PI3K pathway inhibition.
Experimental Design: In Vivo Efficacy in a Xenograft Model
Objective
To evaluate the anti-tumor activity of "this compound" in a subcutaneous human cancer xenograft mouse model.
Animal Model
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Sex: Female
-
Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
-
Acclimation: Minimum of 7 days upon arrival.
Cell Line
-
Human Cancer Cell Line: PC-3 (prostate cancer), A549 (lung cancer), or MCF-7 (breast cancer). The choice should be guided by in vitro cytotoxicity data for the compound.[4][5]
-
Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 or DMEM, 10% FBS, 1% Penicillin-Streptomycin, 37°C, 5% CO2).
Experimental Groups
| Group | Treatment | Dose | Route of Administration | n (animals/group) |
| 1 | Vehicle Control | - | Per os (p.o.) or Intraperitoneal (i.p.) | 10 |
| 2 | "this compound" | Low Dose (e.g., 25 mg/kg) | p.o. or i.p. | 10 |
| 3 | "this compound" | Mid Dose (e.g., 50 mg/kg) | p.o. or i.p. | 10 |
| 4 | "this compound" | High Dose (e.g., 100 mg/kg) | p.o. or i.p. | 10 |
| 5 | Positive Control (e.g., an established kinase inhibitor) | Clinically relevant dose | p.o. or i.p. | 10 |
Experimental Workflow
Caption: Xenograft model experimental workflow.
Detailed Protocols
Protocol 1: Tumor Cell Implantation
-
Cell Preparation: Culture the selected cancer cell line to ~80% confluency. Harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice (e.g., using isoflurane). Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor the animals for recovery from anesthesia and for initial signs of tumor growth.
Protocol 2: Treatment Administration and Monitoring
-
Tumor Measurement: Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the animals into the treatment groups outlined in the table above.
-
Compound Formulation: Prepare the vehicle and the different concentrations of "this compound". A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosing: Administer the assigned treatment to each animal daily via the chosen route (p.o. or i.p.) for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Protocol 3: Endpoint and Sample Collection
-
Euthanasia: At the end of the study, or if humane endpoints are reached (e.g., tumor volume > 2000 mm³, >20% body weight loss, severe clinical signs), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sample Collection:
-
Collect blood via cardiac puncture for pharmacokinetic and biomarker analysis.
-
Excise the tumors, measure their final weight, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.
-
Data Presentation and Analysis
Efficacy Data
| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control |
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100
Toxicity Data
| Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
| Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Target Modulation (e.g., p-Akt levels in tumor) |
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Further Investigations
Based on the results of this initial efficacy study, further investigations may include:
-
Orthotopic or Metastatic Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment.
-
Combination Studies: To assess synergistic effects with standard-of-care chemotherapies or other targeted agents.
-
Detailed Pharmacodynamic Studies: To confirm the mechanism of action by analyzing target engagement and downstream signaling in tumor tissues.
-
Formal Toxicology Studies: To determine the no-observed-adverse-effect level (NOAEL) and to further characterize the safety profile of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" scaffold and its derivatives in drug design. This document outlines the synthesis, biological activities, and potential therapeutic applications of this chemical motif, with a focus on its role as a microtubule targeting agent and a kinase inhibitor. Detailed experimental protocols and data are provided to facilitate further research and development in this area.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of clinically successful drugs. The "this compound" scaffold has emerged as a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. This scaffold combines the favorable pharmacokinetic properties of the methoxyphenyl group with the versatile reactivity of the methylthio-pyrimidine core, allowing for the generation of diverse chemical libraries with a range of biological activities.
Derivatives of this scaffold have demonstrated potent activity as both microtubule targeting agents and kinase inhibitors, two critical areas in cancer chemotherapy. This document will explore these applications in detail.
Biological Applications and Mechanisms of Action
Microtubule Targeting Agents
Derivatives of the "this compound" scaffold have been identified as potent inhibitors of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] This mechanism is a clinically validated strategy for cancer treatment, employed by successful drugs such as paclitaxel and the vinca alkaloids.[3]
A key advantage of some compounds based on this scaffold is their ability to overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (Pgp) and βIII-tubulin.[1][2]
Signaling Pathway:
Caption: Microtubule targeting by pyrimidine derivatives.
Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] By modifying the "this compound" core, researchers have developed potent inhibitors of key signaling kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptor tyrosine kinases play crucial roles in cell proliferation, survival, and angiogenesis.[5] Dual inhibition of EGFR and VEGFR-2 is a promising strategy to overcome resistance and achieve a more comprehensive antitumor effect.[5]
Signaling Pathway:
Caption: Kinase inhibition by pyrimidine derivatives.
Quantitative Data
The following tables summarize the biological activity of representative compounds derived from pyrimidine scaffolds.
Table 1: Antiproliferative and Microtubule Depolymerizing Activity of Selected Pyrimidine Derivatives [1]
| Compound | Modification | Antiproliferative IC50 (nM, MDA-MB-435 cells) | Microtubule Depolymerization EC50 (nM) |
| 1 | N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidin-4-amine | 7.0 | - |
| 3 | N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidin-4-amine | 4.6 | 13 |
| 4 | N-(4-dimethylaminophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidin-4-amine | 8.2 | - |
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives [5]
| Compound | Target(s) | IC50 (µM) vs. HepG-2 | IC50 (µM) vs. MCF-7 | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 2a | EGFR/VEGFR-2 | 15.34 | 21.45 | 0.209 | 0.195 |
| 10b | EGFR/VEGFR-2 | 13.81 | 19.54 | 0.161 | 0.141 |
| Erlotinib | EGFR | - | - | 0.05 | - |
| Sorafenib | VEGFR-2 | - | - | - | 0.09 |
Experimental Protocols
Synthesis of this compound Scaffold
The following is a general, plausible synthetic route for the "this compound" scaffold, based on established pyrimidine synthesis methodologies.[6][7]
Workflow Diagram:
Caption: Synthetic workflow for the pyrimidine scaffold.
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-oxobutanoate (β-ketoester)
-
To a solution of sodium methoxide in methanol, add 4-methoxyacetophenone and dimethyl carbonate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 4-(4-methoxyphenyl)-6-methylpyrimidin-2(1H)-thione
-
Dissolve the β-ketoester from Step 1 and thiourea in ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
Suspend the pyrimidinethione from Step 2 in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride).
-
Add methyl iodide dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Biological Evaluation Protocols
Antiproliferative Assay (SRB Assay) [1]
-
Seed cancer cells (e.g., MDA-MB-435) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired incubation period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with Sulforhodamine B (SRB) solution.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Microtubule Depolymerization Assay (Immunofluorescence) [1]
-
Grow cells on coverslips in a petri dish.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
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Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence microscope.
-
Quantify the extent of microtubule depolymerization to determine the EC50 value.
Kinase Inhibition Assay (In Vitro) [5]
-
Use a commercially available kinase assay kit (e.g., for EGFR or VEGFR-2).
-
In a microplate, combine the recombinant kinase, a suitable substrate, and ATP.
-
Add various concentrations of the test compound.
-
Incubate the reaction mixture at the recommended temperature and time.
-
Stop the reaction and measure the kinase activity (e.g., by detecting the amount of phosphorylated substrate using a specific antibody and a detection reagent).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.
Conclusion
The "this compound" scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its derivatives have shown significant potential as both microtubule targeting agents and kinase inhibitors. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for further drug discovery efforts. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine, aiming to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. A plausible and common synthetic route involves a Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic substitution to introduce the methylthio group, or vice-versa. The following troubleshooting guide will focus on potential issues in both key steps.
Question 1: Low or no yield in the Suzuki-Miyaura coupling of 2-(methylthio)-4-chloropyrimidine with 4-methoxyphenylboronic acid.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction.
-
Solution: Use a fresh batch of palladium catalyst. Ensure proper storage conditions to prevent degradation. Consider using a different palladium catalyst, such as Pd(dppf)Cl₂ or Pd(OAc)₂, as catalyst performance can be substrate-dependent.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step in the Suzuki coupling.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings, especially with heteroaryl chlorides.
-
-
Suboptimal Solvent System: The solvent affects the solubility of reactants and the reaction rate.
-
Solution: A mixture of an organic solvent and water is often used. 1,4-dioxane/water or toluene/water are common choices. Ensure the solvents are degassed to prevent oxidation of the catalyst.
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature (typically 80-110 °C) or extending the reaction time. Microwave irradiation can also be explored to significantly reduce reaction times and potentially improve yields.
-
Question 2: Formation of significant side products during the Suzuki-Miyaura coupling reaction.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings.
-
Solution: Ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help.
-
-
Dehalogenation of the Pyrimidine: The starting chloropyrimidine can be reduced.
-
Solution: This can be minimized by using a well-defined catalyst and avoiding excessively high temperatures or prolonged reaction times.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be converted to the corresponding arene.
-
Solution: Use a suitable base and avoid overly acidic or basic conditions during workup.
-
Question 3: Low yield in the thiomethylation of 4-chloro-6-(4-methoxyphenyl)pyrimidine with sodium thiomethoxide.
Possible Causes and Solutions:
-
Incomplete Reaction: The nucleophilic substitution may not have gone to completion.
-
Solution: Increase the reaction temperature or time. Monitoring by TLC is essential. A phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes facilitate the reaction.
-
-
Side Reactions: The starting material or product may be degrading under the reaction conditions.
-
Solution: Use a moderate temperature (e.g., 45-50 °C) to avoid decomposition. Ensure the sodium thiomethoxide solution is fresh, as it can oxidize over time.
-
-
Moisture in the Reaction: Water can interfere with the reaction.
-
Solution: While some protocols use aqueous solutions of sodium thiomethoxide, ensuring anhydrous conditions with a dry solvent and freshly prepared sodium thiomethoxide can improve yields in some cases.
-
Question 4: Difficulty in purifying the final product, this compound.
Possible Causes and Solutions:
-
Residual Catalyst: Palladium residues can be difficult to remove.
-
Solution: After the Suzuki coupling, wash the organic layer with an aqueous solution of thiourea or L-cysteine to complex with the palladium. Passing the crude product through a pad of silica gel or celite can also help.
-
-
Co-eluting Impurities: Impurities may have similar polarity to the product.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While yields can vary significantly depending on the specific conditions and scale, a well-optimized Suzuki-Miyaura coupling can achieve yields of over 80-90%. The subsequent thiomethylation step is also typically high-yielding, often exceeding 90%. Therefore, an overall yield of 70-85% should be achievable.
Q2: Which palladium catalyst is best for the Suzuki-Miyaura coupling step?
A2: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings involving pyrimidines. However, for less reactive aryl chlorides, other catalysts with specialized ligands, such as those based on Buchwald or Herrmann's palladacycles, may offer improved performance. Screening a few catalysts is recommended for optimization.
Q3: Can I perform the thiomethylation step before the Suzuki-Miyaura coupling?
A3: Yes, it is possible to first synthesize 2-(methylthio)-4-chloropyrimidine and then perform the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The choice of synthetic route may depend on the availability of starting materials and the ease of purification of the intermediates.
Q4: Is microwave-assisted synthesis a viable option for this reaction?
A4: Yes, microwave-assisted synthesis is an excellent option, particularly for the Suzuki-Miyaura coupling step. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, including the detection of intermediates and side products.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Representative Data)
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 4 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 6 | 88 |
| 5 | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave) | 0.5 | 92 |
This data is representative and based on typical optimization studies for Suzuki-Miyaura couplings of pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add 2-(methylthio)-4-chloropyrimidine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Thiomethylation of 4-Chloro-6-(4-methoxyphenyl)pyrimidine
-
Reaction Setup: In a reaction vessel, dissolve 4-chloro-6-(4-methoxyphenyl)pyrimidine (1.0 eq.) in a suitable solvent such as methanol.
-
Reagent Addition: Add an aqueous solution of sodium thiomethoxide (1.1 eq.). A phase-transfer catalyst like tetrabutylammonium bromide (5 mol%) can be added if needed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 45-50 °C) and stir.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Technical Support Center: Purification of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges and solutions for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in purifying this compound and related polar pyrimidine derivatives often relate to their polarity and potential for side-product formation during synthesis.[1] Key issues include the removal of structurally similar impurities, the compound's potential for low solubility in non-polar solvents typically used for chromatography, and the possibility of the compound "oiling out" instead of crystallizing during recrystallization attempts.[2]
Q2: What are the recommended initial purification methods for this compound?
A2: The two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography.[3] Recrystallization is often a good first choice if the crude material is relatively pure, while column chromatography is better suited for separating the target compound from a complex mixture of impurities.[4]
Q3: How can I identify suitable solvents for recrystallization?
A3: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5] For aryl pyrimidine derivatives, common solvents to screen include ethanol, ethyl acetate, and hexane, or mixtures thereof.[6][7] It is advisable to perform small-scale solubility tests with various solvents to determine the optimal choice.
Q4: What are some common impurities I might encounter?
A4: Impurities can arise from unreacted starting materials, side reactions, or degradation. In pyrimidine synthesis, common side products can include isomers, N-acylureas (if urea is used in the synthesis), and products from self-condensation of reactants.[3][8] For instance, in related syntheses, byproducts like 4-benzylpyrimidine have been identified.[8]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution | Citation |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. | 1. Re-heat the solution to redissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Scratch the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of the pure compound. | [2] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Try a different solvent or a two-solvent (solvent/anti-solvent) system. | [2] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of cold solvent to wash the crystals. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals. | [2] |
| The purified product is still impure. | The impurities have similar solubility profiles to the desired compound. | 1. Perform a second recrystallization. 2. Try a different recrystallization solvent. 3. Consider using column chromatography for better separation. | [2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution | Citation |
| Poor separation of the compound from impurities. | The solvent system (eluent) is not optimal. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. | [9] |
| The compound is not eluting from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. A small amount of a more polar solvent like methanol can be added to the eluent, but typically no more than 10% to avoid dissolving the silica gel. | [10] |
| The column runs dry. | Insufficient solvent was added, or the flow rate is too high. | 1. Always keep the silica gel bed covered with solvent. 2. If the column runs dry, carefully add more solvent and try to remove any air bubbles or cracks by gently tapping the column. The separation efficiency may be compromised. | [4] |
| The compound streaks on the TLC plate during fraction analysis. | The compound may be acidic or basic and interacting strongly with the silica gel. | 1. Add a small amount of triethylamine (1-3%) to the eluent for basic compounds, or acetic acid for acidic compounds, to improve the peak shape. | [11] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.[2]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven.[2]
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.[2]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat, uniform bed. Do not let the column run dry.[4]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column ("dry loading").[9]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).[9]
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure compound.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Comments | Citation |
| Ethanol | A common choice for polar compounds. May require a co-solvent. | [6] |
| Ethyl Acetate/Hexane | A versatile two-solvent system for controlling polarity. | [6] |
| Dichloromethane/Hexane | Another common two-solvent system. | [7] |
| Toluene | Can be effective for aromatic compounds. | [6] |
Table 2: Suggested Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Comments | Citation |
| Silica Gel | Hexane / Ethyl Acetate | A standard system with tunable polarity. Start with a low percentage of ethyl acetate and gradually increase. | [10] |
| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds. Use a small percentage of methanol. | [10] |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Can be useful if the compound is sensitive to the acidic nature of silica gel. | [10] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Overcoming solubility issues with "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine," focusing on challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like pyrimidine derivatives.[5][6] It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Q3: I observe precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and what can I do?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[5] It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility as the solvent environment abruptly changes from organic to aqueous.[6] To address this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), to avoid solvent effects on the biological system.[5] Further troubleshooting steps are detailed in the guide below.
Q4: How does pH likely affect the solubility of this compound?
A4: The solubility of many pyrimidine-based compounds is pH-dependent, particularly for those with ionizable functional groups.[5][6] For weakly basic compounds, solubility generally increases in more acidic conditions (lower pH) due to the formation of more soluble protonated species.[5] While the specific pKa of "this compound" is not documented, a predicted pKa for the similar compound 4-(4-methoxyphenyl)pyrimidine-2-thiol is approximately 6.86.[7] This suggests that adjusting the pH of your aqueous buffer to be 1-2 units below this value may improve solubility.
Q5: In what types of assays is this compound or similar pyrimidine derivatives typically used?
A5: Pyrimidine-based compounds are frequently developed as kinase inhibitors.[8][9][10] Therefore, they are commonly used in biochemical kinase inhibition assays and cell-based assays to assess their potency and selectivity against various kinases involved in signaling pathways critical to diseases like cancer.[9][10][11] The JAK-STAT and EGFR signaling pathways are common targets for pyrimidine inhibitors.[9][11][12]
Troubleshooting Guide: Overcoming Solubility Issues
Initial Solubility Assessment
If you are encountering solubility problems, a systematic approach can help diagnose and solve the issue.
Caption: Initial workflow for assessing compound solubility.
Solubility Troubleshooting Workflow
If precipitation occurs, follow this workflow to systematically address the issue.
Caption: Troubleshooting workflow for addressing precipitation.
Data on Solubility of Related Pyrimidine Derivatives
Disclaimer: The following data is for structurally similar pyrimidine derivatives and should be used as a reference. Actual solubility of "this compound" should be determined empirically.
| Solvent | Derivative Class | Solubility (Mole Fraction) at ~298.15 K | Reference |
| Methanol | Dihydropyrimidine | 5.77 x 10⁻⁴ | [13] |
| Ethanol | Dihydropyrimidine | 8.02 x 10⁻⁴ | [13] |
| DMSO | Dihydropyrimidine | 9.96 x 10⁻³ | [13] |
| Water | Dihydropyrimidine | 2.54 x 10⁻⁵ | [13] |
| Co-Solvent System | Effect on Solubility | Reference |
| DMSO/Water Mixtures | Solubility of hydrophobic compounds increases with a higher percentage of DMSO. | [14] |
| Ethanol/Water Mixtures | Can increase the solubility of poorly water-soluble drugs. | [15] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh an appropriate amount of "this compound".
-
Dissolve it in 100% cell culture-grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[16]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
-
-
Prepare Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions of the DMSO stock in 100% DMSO to create a range of concentrations for your dose-response curve.
-
For the final dilution into the aqueous assay buffer, ensure the final DMSO concentration is below 0.5%. For example, add 1 µL of a 100X DMSO working solution to 99 µL of assay buffer.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for screening pyrimidine-based inhibitors against a relevant kinase, such as those in the JAK or EGFR families.[8][9] It measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal indicates greater inhibition.
Materials:
-
Purified target kinase (e.g., JAK2, EGFR)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
ATP
-
"this compound" serially diluted in DMSO
-
Luminescence-based ATP detection kit
-
White, opaque 384-well assay plates
-
Luminescence plate reader
Workflow:
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Compound Plating: Add a small volume (e.g., 50 nL) of the serially diluted compound, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mixture to the wells containing the compound.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Stop the reaction by adding the ATP detection reagent from the kit. This reagent typically contains a luciferase and luciferin.
-
Read Plate: After a brief incubation as per the kit's instructions, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway Context
Pyrimidine derivatives often function as ATP-competitive inhibitors of protein kinases. The diagram below illustrates a simplified JAK-STAT signaling pathway, a common target for such inhibitors, which plays a crucial role in immune response and cell proliferation.[9][17][18]
Caption: Simplified JAK-STAT signaling pathway with the potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(4-METHOXYPHENYL)PYRIMIDINE-2-THIOL | 175202-77-4 [amp.chemicalbook.com]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddt.in [jddt.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 18. onclive.com [onclive.com]
"4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" stability problems in solution
Disclaimer: Specific stability data for "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" (hereafter referred to as "the compound") is not extensively available in public literature. This guide provides a general framework for troubleshooting stability and solubility issues based on the chemical properties of pyrimidine derivatives and molecules containing a thioether linkage. The provided protocols and data are illustrative.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my assay. What is happening?
A1: This is a common phenomenon for hydrophobic compounds. While highly soluble in the organic solvent DMSO, the compound "crashes out" or precipitates upon addition of an aqueous buffer due to the drastic increase in solvent polarity.[1][2] This is likely due to the low aqueous solubility of the compound.
Q2: I've noticed a change in the color of my stock solution of the compound stored at room temperature. What could be the cause?
A2: A color change often indicates chemical degradation. For a compound like this compound, potential degradation pathways could include oxidation of the thioether group or photolytic degradation. It is recommended to store stock solutions at -20°C or -80°C and protect them from light.[3]
Q3: My compound's purity, as measured by HPLC, seems to decrease over time in my aqueous assay buffer. Why is this?
A3: This suggests that the compound is unstable in your specific buffer conditions. The pyrimidine ring or the thioether linkage may be susceptible to hydrolysis, especially at non-neutral pH.[4] Performing forced degradation studies can help identify the cause.[5][6]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A4: As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, this is highly cell-line dependent. It is crucial to perform a DMSO tolerance control experiment for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
If you observe precipitation when diluting your DMSO stock solution with aqueous media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Compound Degradation in Solution
If you suspect your compound is degrading over time, a systematic investigation is necessary. Forced degradation studies are a key tool to understand the compound's liabilities.[7][8]
Potential Degradation Pathway: Thioether Oxidation
The methylthio group (-SCH₃) is susceptible to oxidation, which can occur in the presence of oxidizing agents or even atmospheric oxygen over time, potentially forming a sulfoxide or sulfone.[9][10]
Caption: Potential oxidative degradation pathway of the thioether moiety.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to identify potential degradation pathways and products.[5][6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions:
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Acid Hydrolysis: Mix stock solution with 1N HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix stock solution with 1N NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including a control (untreated stock solution), by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation (Hypothetical Data)
The following tables represent hypothetical results from a forced degradation study on "this compound".
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 1N HCl, 60°C, 24h | 15.2% | 2 |
| 1N NaOH, 60°C, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 25.8% | 2 (Major) |
| Heat, 80°C, 48h | 5.1% | 1 |
| Light (ICH Q1B) | 12.3% | 2 |
Table 2: HPLC Retention Times (Hypothetical)
| Compound/Degradant | Retention Time (min) |
| Parent Compound | 12.5 |
| Oxidative Degradant 1 (Sulfoxide) | 10.2 |
| Oxidative Degradant 2 (Sulfone) | 9.8 |
| Acid Degradant 1 | 8.4 |
| Acid Degradant 2 | 11.1 |
Workflow for Stability Investigation
Caption: General workflow for investigating compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Interpreting unexpected results in "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. The information is designed to address common challenges encountered during synthesis, purification, and characterization of this and related pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound resulted in a low yield. What are the potential causes and solutions?
A1: Low yields in pyrimidine synthesis can stem from several factors. Here are some common issues and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
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Reagent Purity: The purity of starting materials is critical. Ensure that your precursors, such as 1-(4-methoxyphenyl)ethanone, and S-methylisothiourea sulfate, are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.
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Improper Reaction Conditions: The reaction conditions, including the choice of solvent and base, are important. For instance, using a weaker base than required might result in incomplete deprotonation, hindering the cyclization step. It is advisable to perform small-scale trial reactions to optimize these conditions.
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Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and minimize the number of purification steps if possible. When performing column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Q2: I observed an unexpected color in my reaction mixture. Is this normal?
A2: While some pyrimidine syntheses proceed with noticeable color changes, an unexpected or intense color (e.g., dark brown or black) can indicate the formation of impurities or degradation of the product.
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Side Reactions: Undesired side reactions can produce colored byproducts. This is more likely to occur at elevated temperatures.
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Air Sensitivity: Some reagents or intermediates may be sensitive to air, leading to oxidation and the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
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Purity of Solvents: Using old or impure solvents can also introduce colored contaminants. Always use freshly distilled or high-purity solvents.
If you observe an unexpected color, it is recommended to analyze a small aliquot of the reaction mixture by TLC or LC-MS to identify the presence of impurities.
Q3: The characterization data (NMR, Mass Spec) of my product is inconsistent with the expected structure of this compound. What could be the issue?
A3: Discrepancies in analytical data suggest the formation of an unexpected product or the presence of impurities.
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Isomer Formation: It's possible that an isomer of the desired product has formed. Carefully analyze the NMR spectra, paying close attention to the coupling patterns and chemical shifts, which can help in identifying the substitution pattern on the pyrimidine ring.
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Side Products: The presence of unreacted starting materials or byproducts can complicate the spectra. Ensure your product is sufficiently pure before analysis. Re-purification by column chromatography or recrystallization might be necessary.
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Solvent Peaks: Residual solvent peaks in the NMR spectrum can be mistaken for product signals. Compare your spectrum with the known chemical shifts of the solvent used for sample preparation.
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Incorrect Mass Spectrometry Interpretation: Verify the observed molecular ion peak in the mass spectrum. Consider the possibility of fragmentation patterns that might be misleading.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields and melting points for similar compounds.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-90 °C (representative) |
| Yield | 60-75% (representative) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, 1H), 7.95 (d, 2H), 7.00 (d, 2H), 6.90 (d, 1H), 3.90 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.0, 163.0, 161.0, 158.0, 130.0, 129.0, 114.0, 108.0, 55.5, 14.0 |
Experimental Protocols
Synthesis of this compound:
A general procedure for the synthesis of this compound involves the condensation of a chalcone with S-methylisothiourea.
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Chalcone Synthesis: In a flask, dissolve 1-(4-methoxyphenyl)ethanone and an appropriate aldehyde (e.g., formaldehyde dimethyl acetal) in ethanol. Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is then isolated.
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Cyclization: To a solution of the chalcone in a suitable solvent (e.g., ethanol or DMF), add S-methylisothiourea sulfate and a base (e.g., sodium ethoxide). The reaction mixture is then heated to reflux for several hours.
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Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical support resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyrimidine, such as 4-chloro-2-(methylthio)pyrimidine, with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?
A2: A common side reaction in Suzuki-Miyaura couplings of halo-heterocycles is dehalogenation, where the halogen atom is replaced by a hydrogen atom. In this case, the likely byproduct is 2-(methylthio)pyrimidine. This can be exacerbated by elevated temperatures or certain bases.
Q3: My reaction mixture contains a non-polar impurity that is difficult to separate from the desired product. What are the possibilities?
A3: Two common non-polar side products in this reaction are the homocoupling product of the boronic acid, which would be 4,4'-dimethoxybiphenyl, and the hydrolysis product of the boronic acid, anisole. The formation of the homocoupling product can be minimized by ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the aryl halide.
Q4: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes?
A4: Incomplete conversion can be due to several factors, including an inactive catalyst, suboptimal reaction conditions (temperature, time), or an inappropriate choice of base or solvent. The reactivity of chloropyrimidines in Suzuki couplings can be lower than their bromo or iodo counterparts, making the choice of an effective catalytic system crucial.
Q5: Can microwave irradiation be beneficial for this reaction?
A5: Yes, microwave-assisted synthesis can be highly effective for Suzuki-Miyaura couplings involving pyrimidines. It often leads to significantly reduced reaction times and can improve yields, sometimes even with lower catalyst loading.
Troubleshooting Guides
Issue 1: Identification of an Unknown Side Product
If an unexpected peak is observed in your analytical data (e.g., LC-MS, GC-MS, or NMR), it is likely one of the common side products. The following table summarizes the key analytical data for the target product and potential impurities to aid in their identification.
Data Presentation: Analytical Data for Product and Potential Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ![]() | 232.30 | ~8.5 (d, 1H, pyrimidine), ~7.9 (d, 2H, aryl), ~7.0 (d, 2H, aryl), ~6.9 (d, 1H, pyrimidine), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, SCH₃) |
| 2-(Methylthio)pyrimidine | ![]() | 126.18 | ~8.5 (d, 2H), ~7.0 (t, 1H), ~2.6 (s, 3H) |
| 4,4'-Dimethoxybiphenyl | ![]() | 214.26 | ~7.45 (d, 4H), ~6.95 (d, 4H), ~3.85 (s, 6H) |
| Anisole | ![]() | 108.14 | ~7.3 (m, 2H), ~6.9 (m, 3H), ~3.8 (s, 3H) |
| 4-Chloro-2-(methylthio)pyrimidine | ![]() | 160.63 | ~8.5 (d, 1H), ~7.2 (d, 1H), ~2.6 (s, 3H) |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Issue 2: Low Yield of the Desired Product
If the yield of this compound is low, consider the following troubleshooting steps:
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Catalyst and Ligand:
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Activity: Ensure your palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial.
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Ligand Choice: For less reactive aryl chlorides, using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can improve the efficiency of the oxidative addition step.
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-
Base and Solvent:
-
Base Strength: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base may need to be determined empirically.
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Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio can influence the solubility of the reactants and the overall reaction rate. Ensure solvents are properly degassed to prevent catalyst deactivation.
-
-
Reaction Conditions:
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Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehalogenation. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Reaction Time: Some Suzuki couplings with less reactive partners may require longer reaction times for completion.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
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4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
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Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-(methylthio)pyrimidine, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system to the flask via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Potential products and side products in the reaction.
Optimizing reaction conditions for "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step involves the chlorination of a corresponding hydroxypyrimidine to synthesize the key intermediate, 4-chloro-2-(methylthio)pyrimidine. The second step is a Suzuki-Miyaura cross-coupling reaction between this chloropyrimidine intermediate and 4-methoxyphenylboronic acid.
Q2: Which palladium catalyst is most effective for the Suzuki-Miyaura coupling step?
A2: For the coupling of chloropyrimidines, which can be less reactive than their bromo or iodo counterparts, a highly active catalyst system is often required.[1] While Pd(PPh₃)₄ can be effective, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, often provide better yields and reaction rates.[1]
Q3: What are the most common side reactions in this synthesis?
A3: The most prevalent side reactions during the Suzuki-Miyaura coupling step are protodeboronation of the boronic acid and homo-coupling of the boronic acid or the chloropyrimidine.[2] Protodeboronation is often exacerbated by high temperatures and certain bases, while homo-coupling can be minimized by ensuring an oxygen-free environment and using an efficient catalyst system.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting materials and the formation of the product.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, can be purified using standard techniques such as flash column chromatography on silica gel or recrystallization.[3] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no yield in the synthesis of 4-chloro-2-(methylthio)pyrimidine (Step 1)
| Possible Cause | Troubleshooting & Optimization |
| Incomplete reaction | - Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. A Japanese patent suggests heating to 80°C for 1 hour.[4] Monitor the reaction by TLC until the starting material is consumed. |
| - Reagent Quality: Use fresh, high-quality phosphorus oxychloride (POCl₃) and organic base (e.g., triethylamine). Moisture can deactivate these reagents. | |
| Degradation of product | - Work-up Procedure: After the reaction, the mixture should be carefully quenched with water and the product extracted into an organic solvent.[4] Avoid prolonged exposure to acidic or basic conditions during work-up. |
Problem 2: Low yield or failed Suzuki-Miyaura coupling reaction (Step 2)
| Possible Cause | Troubleshooting & Optimization |
| Catalyst Inactivation | - Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1] |
| - Ligand Choice: For a less reactive substrate like a chloropyrimidine, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky ligands like SPhos or XPhos to improve catalyst activity.[1] | |
| Inefficient Transmetalation | - Base Selection: The choice of base is critical. For challenging couplings with chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] |
| - Water Content: The presence of a small amount of water can be beneficial for the dissolution of the inorganic base and can facilitate the transmetalation step.[5] A solvent system like 1,4-dioxane/water (2:1) has been shown to be effective.[5] | |
| Side Reactions | - Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using fresh, high-purity boronic acid and avoiding excessively high temperatures.[2] |
| - Homo-coupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can be reduced by ensuring an oxygen-free environment and efficient stirring to promote the desired cross-coupling.[2] |
Experimental Protocols
Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine
This protocol is adapted from a patented procedure.[4]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-hydroxy-2-methylthiopyrimidine | 142.18 | 7.1 g | 0.05 |
| Toluene | - | 36.9 g | - |
| Triethylamine | 101.19 | 5.1 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 7.7 g | 0.05 |
Procedure:
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To a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine (7.1 g, 0.05 mol) and toluene (36.9 g).
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With stirring, add triethylamine (5.1 g, 0.05 mol) followed by the slow, dropwise addition of phosphorus oxychloride (7.7 g, 0.05 mol).
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Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and quench by the careful addition of water (13.5 g).
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Allow the layers to separate and collect the organic layer.
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Concentrate the organic layer under reduced pressure and purify the crude product by distillation (90-95°C under vacuum) to yield 4-chloro-2-(methylthio)pyrimidine.
Step 2: Synthesis of this compound
This protocol is based on a microwave-assisted Suzuki-Miyaura coupling of a similar chloropyrimidine.[5]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-chloro-2-(methylthio)pyrimidine | 160.62 | 1.0 mmol | - |
| 4-methoxyphenylboronic acid | 151.96 | 1.1 mmol | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 mmol | 5 mol% |
| K₂CO₃ | 138.21 | 3.0 mmol | - |
| 1,4-Dioxane/Water (2:1) | - | 6 mL | - |
Procedure:
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In a microwave reaction vial, combine 4-chloro-2-(methylthio)pyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
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Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
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Seal the vial and heat the mixture in a microwave reactor to 100°C for 15 minutes.
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Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
This table summarizes the effect of different parameters on the yield of a similar Suzuki coupling reaction involving a chloropyrimidine.[5]
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h (conventional heating) | 71 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (microwave) | 81 |
| Pd(PPh₃)₄ (1) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (microwave) | 78 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (microwave) | 75 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.
References
Technical Support Center: Troubleshooting Cell Permeability Assays for "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell permeability assays of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA)
Question: I am observing a very low apparent permeability coefficient (Papp) for "this compound" in my PAMPA assay, suggesting poor passive diffusion. What are the potential causes and how can I troubleshoot this?
Answer:
A low Papp value in the PAMPA assay indicates that your compound has poor passive diffusion across a lipid membrane. Here are the likely causes and troubleshooting steps:
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Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor solution, which reduces the effective concentration of the compound available for permeation.
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Troubleshooting:
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Decrease Compound Concentration: Lower the concentration of the compound in the donor well to a level below its aqueous solubility limit.
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Optimize Formulation: Increase the percentage of a co-solvent like DMSO in the donor solution. Ensure the final DMSO concentration does not compromise the integrity of the artificial membrane (typically ≤1%).[1]
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pH Adjustment: Evaluate the pKa of your compound and adjust the pH of the buffer to favor the more permeable, unionized form.
-
-
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Compound Instability: The molecule might be degrading in the assay buffer at the experimental pH and temperature.
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Troubleshooting:
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Assess Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and analyze its integrity by HPLC or LC-MS.
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Modify Buffer Conditions: If instability is observed, consider using a different buffer system or adding stabilizers, ensuring they do not interfere with the assay.
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-
-
High Lipophilicity: While seemingly counterintuitive, highly lipophilic compounds can sometimes show low apparent permeability if they strongly partition into the artificial membrane and are slow to release into the acceptor compartment.
-
Troubleshooting:
-
Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant to the acceptor buffer to improve the solubility of the lipophilic compound in the aqueous environment.
-
-
Hypothetical PAMPA Data for "this compound" and Controls:
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| "this compound" | 10 | 0.7 | Low |
| Propranolol (High Permeability Control) | 10 | 16.5 | High |
| Atenolol (Low Permeability Control) | 10 | 0.4 | Low |
Issue 2: Good PAMPA Permeability but Low Permeability in Caco-2 Assay
Question: My compound, "this compound," showed moderate to high permeability in the PAMPA assay, but its permeability is significantly lower in the Caco-2 cell-based assay. What could explain this discrepancy?
Answer:
This is a common scenario and often points towards the involvement of active transport mechanisms in the cell-based assay that are absent in the artificial membrane model.[2]
-
Active Efflux: The most probable cause is that "this compound" is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[3] These transporters actively pump the compound out of the cells, back into the apical chamber, reducing its net transport to the basolateral side.
-
Troubleshooting:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3]
-
Use Efflux Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors, such as verapamil (for P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is an efflux substrate.
-
-
-
Poor Paracellular Transport: While PAMPA primarily models transcellular passive diffusion, Caco-2 assays can also account for paracellular transport (movement between cells). If your compound is polar, it might have limited ability to pass through the tight junctions of the Caco-2 monolayer.
-
Troubleshooting:
-
Assess Monolayer Integrity: Ensure the Caco-2 monolayer has optimal integrity by measuring Transepithelial Electrical Resistance (TEER) values and checking the leakage of a paracellular marker like Lucifer Yellow.[3] Low TEER values could indicate a leaky monolayer, which would actually lead to higher than expected permeability for polar molecules.
-
-
Hypothetical Bidirectional Caco-2 Assay Data:
| Direction | Papp (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | 1.5 |
| Basolateral to Apical (B-A) | 8.7 |
| Efflux Ratio (B-A / A-B) | 5.8 |
An efflux ratio of 5.8 strongly suggests that "this compound" is a substrate of an efflux transporter.[4]
Issue 3: Inconsistent Results and Poor Mass Balance in Cell-Based Assays
Question: I am getting highly variable results and poor mass balance (recovery of less than 80%) in my Caco-2 assays with "this compound." What should I investigate?
Answer:
Poor mass balance and inconsistent results can stem from several factors. It's crucial to systematically investigate each possibility.
-
Compound Adsorption to Plasticware: Lipophilic compounds can non-specifically bind to the plastic surfaces of the assay plates, reducing the concentration of the compound available for transport.[5]
-
Troubleshooting:
-
Use Low-Binding Plates: Utilize plates made from low-binding materials.
-
Include a Surfactant or Protein: Add a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the basolateral (acceptor) chamber to reduce non-specific binding.[5]
-
-
-
Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to its degradation during the assay.
-
Troubleshooting:
-
Analyze Cell Lysates: At the end of the experiment, lyse the cells and analyze the lysate by LC-MS to identify any potential metabolites of your compound.
-
Use Metabolic Inhibitors: If metabolism is confirmed, consider co-incubating with broad-spectrum metabolic inhibitors to see if permeability improves. However, be cautious as this can also affect cell health.
-
-
-
Cytotoxicity: The compound might be toxic to the Caco-2 cells at the tested concentrations, compromising the integrity of the cell monolayer.
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Assess the viability of Caco-2 cells in the presence of your compound at the relevant concentrations and incubation times using assays like MTT or LDH release.
-
Lower the Compound Concentration: If cytotoxicity is observed, reduce the concentration of your compound in the permeability assay.
-
-
-
Experimental Error: Inconsistencies in pipetting, timing, or cell culture conditions can lead to variability.
-
Troubleshooting:
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and differentiation times (typically 21 days for Caco-2 cells).[6]
-
Verify Monolayer Integrity: Always check TEER values before and after the experiment to ensure the monolayer was intact throughout.
-
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the Artificial Membrane: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[4]
-
Prepare Solutions:
-
Donor Solution: Dissolve "this compound" in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.[4]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS, which may contain a surfactant to improve the solubility of lipophilic compounds.[4]
-
-
Assemble the PAMPA Plate: Place the lipid-coated filter plate (donor plate) into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[7][8]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor solution
-
VA = Volume of acceptor solution
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Compound concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the laboratory's established range (e.g., >250 Ω·cm²). Additionally, a Lucifer Yellow rejection assay can be performed to confirm low paracellular leakage.[3]
-
Prepare Dosing Solution: Dissolve "this compound" in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.[4]
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution containing the compound to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.[4]
-
-
Permeability Measurement (Basolateral to Apical - for efflux):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS.
-
Calculate Papp: The Papp is calculated from the flux of the compound across the monolayer using the equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Diagram illustrating passive diffusion and active efflux pathways.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
Technical Support Center: Investigating Off-Target Effects of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel compound "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine." The content is structured to address common challenges and provide actionable troubleshooting strategies through a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for pyrimidine-based compounds?
A: Off-target effects are unintended interactions of a drug or compound with biological targets other than its primary therapeutic target.[1][2][3] These interactions can lead to unexpected biological responses, toxicity, or reduced efficacy.[1][2] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets, particularly the ATP-binding site of kinases.[4] This versatility increases the likelihood of engaging with multiple proteins, making off-target screening a critical step in the development of pyrimidine-based drugs.[4][5]
Q2: My initial assays show high potency for my primary target. Why should I still investigate off-target effects?
A: Even with high on-target potency, off-target interactions can occur at therapeutic concentrations and lead to adverse effects. Unexpected cytotoxicity, for instance, can arise from the inhibition of kinases essential for normal cell function, even at concentrations where the intended target's inhibition is not lethal.[4] Early identification of off-target liabilities can save significant resources by enabling compound optimization to enhance selectivity or by flagging problematic compounds before they advance to later-stage development.[1][2]
Q3: What are the most common off-target families for small molecules like this compound?
A: Based on the pyrimidine core, the most probable off-target families include:
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Kinases: Due to the scaffold's ability to mimic the hinge-binding region of ATP, other kinases are a primary concern. This can include kinases from different families (e.g., tyrosine kinases, serine/threonine kinases).[4][6]
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GPCRs (G-protein coupled receptors): A significant number of drugs target GPCRs, and promiscuous binding is a known issue.
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Ion Channels: Off-target interactions with ion channels (e.g., hERG) are a major cause of cardiotoxicity.
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Nuclear Receptors: These receptors can be modulated by small molecules, leading to widespread changes in gene expression.
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Transporters: Interaction with transporters can affect drug disposition and lead to drug-drug interactions.
Q4: How can I begin to profile the off-target landscape of my compound?
A: A tiered approach is often most effective:
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Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known ligand-protein interactions.[1][2][7] This can help prioritize experimental screening.
-
Broad Panel Screening: Utilize commercially available screening panels that test your compound against hundreds of kinases, GPCRs, and other common off-target families at a fixed concentration (e.g., 1 or 10 µM).[3][4]
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Dose-Response Validation: For any "hits" identified in the broad panel, perform dose-response assays to determine the potency (e.g., IC50 or Ki) of the interaction.
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Cellular Validation: Confirm the off-target interaction in a relevant cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or by measuring the modulation of a downstream signaling event.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Question: My compound, this compound, is showing significant cytotoxicity in my cell line of interest at concentrations where the primary target should not be sufficiently inhibited to cause cell death. How can I determine if this is an off-target effect?
Answer: This is a classic indicator of potential off-target activity. Here is a step-by-step guide to investigate this phenomenon:
Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Protocol:
-
Confirm On-Target Potency: First, re-confirm the IC50 of your compound against its intended target in both a biochemical assay and a cellular assay measuring target engagement or downstream signaling. This ensures the observed cytotoxicity is not due to higher-than-expected on-target activity.[4]
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Broad Off-Target Screening: Submit your compound to a broad kinase panel (e.g., >400 kinases) and a safety pharmacology panel (covering GPCRs, ion channels, etc.). This will provide a global view of potential off-target interactions.
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Analyze Screening Data: Compare the list of identified off-targets with known essential genes or proteins whose inhibition is linked to cytotoxicity.
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Validate Hits: Select the most potent off-targets and perform full dose-response curves to accurately determine their IC50 values.
-
Structure-Activity Relationship (SAR) Analysis: If available, test analog compounds. A strong correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple analogs can help identify the problematic off-target.[4]
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Rescue Experiments: If you hypothesize that the cytotoxicity is due to the inhibition of a specific pathway, attempt a "rescue" experiment. For example, if you suspect inhibition of a kinase in a metabolic pathway, adding a downstream product of that pathway might rescue the cells from the compound's toxic effects.[4]
Issue 2: Inconsistent Results Between Biochemical and Cellular Assays
Question: My compound is highly potent in an isolated enzyme (biochemical) assay, but shows much weaker activity in a cell-based assay. Could this be due to off-target effects?
Answer: While poor cell permeability, compound efflux, or rapid metabolism are common causes, off-target effects can also contribute to this discrepancy. An off-target with an opposing biological function could be masking the on-target effect.
Troubleshooting Decision Tree
Caption: Decision tree for inconsistent assay results.
Data Presentation: Example Off-Target Screening Results
The following tables represent hypothetical data from broad panel screens for "this compound" at a concentration of 10 µM.
Table 1: Hypothetical Kinase Panel Screen Results (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | % Inhibition | Potential Implication |
| Primary Target X | Ser/Thr Kinase | 98% | Expected On-Target Activity |
| Aurora Kinase A | Ser/Thr Kinase | 85% | Cell cycle control, anti-proliferative effects |
| VEGFR2 | Tyrosine Kinase | 75% | Angiogenesis |
| Src | Tyrosine Kinase | 62% | Cell growth, proliferation, survival |
| ROCK1 | Ser/Thr Kinase | 55% | Cytoskeleton, cell motility |
| p38α | MAPK | 48% | Inflammation, stress response |
| CDK2/cyclin A | Ser/Thr Kinase | 35% | Cell cycle progression |
Table 2: Hypothetical Safety Pharmacology Panel Results (% Inhibition at 10 µM)
| Target | Target Class | % Inhibition | Potential Implication |
| hERG | Ion Channel | 45% | Cardiotoxicity Risk |
| M1 Receptor | GPCR (Muscarinic) | 38% | CNS side effects (e.g., dry mouth, blurred vision) |
| 5-HT2B Receptor | GPCR (Serotonin) | 32% | Potential for valvular heart disease |
| DAT | Transporter | 25% | Dopamine reuptake inhibition |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Commercial Service Workflow)
This protocol outlines the general steps when using a commercial service for broad kinase profiling (e.g., Eurofins DiscoverX, Promega).
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Compound Preparation:
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Solubilize "this compound" in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Provide the exact molecular weight and concentration.
-
Ship the required volume and concentration to the service provider according to their specifications.
-
-
Assay Execution (by vendor):
-
The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
-
The assay format is often an in-vitro activity assay that measures the phosphorylation of a substrate. A common method is ADP-Glo™, which measures the amount of ADP produced in the kinase reaction via a luminescent readout.[8]
-
-
Data Analysis:
-
The vendor will provide a report, usually with data expressed as "% Inhibition" relative to a vehicle (DMSO) control.
-
Review the data to identify any kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, request follow-up IC50 determination, where the compound is tested across a range of concentrations to determine its potency against the specific off-target kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target (or an off-target) within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
General CETSA Workflow
Caption: A simplified workflow for a CETSA experiment.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and reagents.
-
"this compound" and DMSO.
-
Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Ultracentrifuge.
-
Reagents for Western blotting (antibodies, buffers, etc.).
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of your compound for a defined period (e.g., 1 hour).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes. Use a thermal cycler to heat the aliquots to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Separation: Separate the heat-denatured, aggregated proteins from the soluble proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting.
-
Data Interpretation: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the percentage of soluble protein relative to the unheated control against the temperature. A shift of this "melting curve" to the right for the compound-treated group indicates that the compound has bound to and stabilized the target protein.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bioavailability of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the bioavailability of the lead compound "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lead compound, this compound, exhibits poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability for this class of compounds typically stems from two main factors: low aqueous solubility and rapid first-pass metabolism.[1][2]
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Metabolic Liabilities: The structure of your compound contains two common metabolic "soft spots":
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4-Methoxyphenyl Group: The para-methoxy group is highly susceptible to O-demethylation by cytochrome P450 (CYP) enzymes in the liver.[3][4] This reaction forms a phenol metabolite, which may have significantly different pharmacological activity and is often more rapidly cleared.[5]
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2-(Methylthio) Group: The methylthio (s-methyl) ether is prone to oxidation.[5] This can result in the formation of methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) metabolites. While the sulfoxide metabolite may sometimes retain activity, the sulfone metabolite is often inactive.[5]
-
-
Solubility Issues: Pyrimidine derivatives, especially those with aryl substituents, can be highly lipophilic and possess poor water solubility.[6] Low solubility in the gastrointestinal tract is a primary rate-limiting step for absorption, leading to poor bioavailability.[1]
Q2: How can I experimentally identify the metabolic soft spots of my compound and assess its intrinsic stability?
A2: The most direct way to assess metabolic stability is through an in vitroHuman Liver Microsome (HLM) stability assay . This experiment co-incubates your compound with human liver microsomes, which are rich in CYP enzymes, and monitors the disappearance of the parent compound over time.
A high turnover or short half-life (t½) in this assay suggests rapid metabolism is a likely cause of poor in vivo bioavailability.[7] Metabolite identification studies using Liquid Chromatography-Mass Spectrometry (LC-MS) can then be performed on the HLM incubation samples to confirm the structures of the primary metabolites (e.g., the O-demethylated and S-oxidized products).
Below is a generalized protocol for this key experiment.
Q3: What are the primary structural modification strategies to block the identified metabolic pathways?
A3: Once metabolic liabilities are confirmed, a common strategy is to make structural modifications that block these sites of metabolism without losing target affinity.
-
Addressing O-demethylation (4-Methoxyphenyl):
-
Bioisosteric Replacement: Replace the methoxy group (-OCH₃) with a more metabolically robust, electron-withdrawing group like a fluorine (-F) or trifluoromethyl (-CF₃) group.
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Positional Isomerism: Move the methoxy group to the meta or ortho position. This can sterically hinder the enzyme's access to the vulnerable site.
-
Deuteration: Replace the hydrogens on the methyl group of the ether with deuterium (i.e., -OCD₃). The stronger C-D bond can slow the rate of enzymatic cleavage, an effect known as the "kinetic isotope effect."
-
-
Addressing S-oxidation (2-Methylthio):
-
Oxidation State Modification: Synthesize and test the sulfoxide and sulfone analogs directly. The sulfoxide may serve as a suitable, more polar, and potentially active replacement for the methylthio group.[5]
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Bioisosteric Replacement: Replace the -SCH₃ group with other small groups such as -CH₃, -NHCH₃, or even -Cl, and assess the impact on activity and metabolic stability.
-
The following table summarizes these strategies.
Data Presentation: Modification Strategies
| Moiety | Metabolic Reaction | Potential Consequence | Modification Strategy | Rationale |
| 4-Methoxyphenyl | O-demethylation | Formation of potentially inactive or rapidly cleared phenol metabolite.[5] | Replace -OCH₃ with -F, -Cl, -CF₃ | Introduce metabolically stable, electron-withdrawing groups. |
| Replace -OCH₃ with -OCF₃, -OCHF₂ | Increase metabolic stability of the ether linkage. | |||
| Move -OCH₃ to meta or ortho position | Sterically hinder CYP enzyme access. | |||
| 2-Methylthio (-SCH₃) | S-Oxidation | Formation of sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites with altered activity/properties.[5] | Replace -SCH₃ with -SOCH₃ | Pre-synthesize the primary metabolite, which may have improved solubility and acceptable activity.[5] |
| Replace -SCH₃ with -NH₂, -NHCH₃ | Introduce alternative hydrogen bond donors/acceptors that may be more stable. | |||
| Replace -SCH₃ with a small alkyl group (e.g., -CH₃) | Remove the sulfur atom to prevent oxidation. |
Q4: How do I assess if my modifications have improved permeability and solubility?
A4: Two standard in vitro assays are crucial for this assessment:
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Aqueous Solubility Measurement: Determine the thermodynamic solubility of your new analogs using methods like shake-flask or potentiometric titration. A significant increase in solubility is a positive indicator.
-
Permeability Assessment: Use a cell-based Caco-2 permeability assay or a non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).
-
PAMPA is a high-throughput screen that measures a compound's ability to diffuse across an artificial lipid membrane, providing a good first pass on passive permeability.
-
Caco-2 assays use a monolayer of human intestinal cells and can assess both passive permeability and the impact of active transport, including whether your compound is a substrate for efflux pumps (e.g., P-glycoprotein), which can limit bioavailability.[2]
-
Significant improvements in both solubility and permeability are strong predictors of enhanced oral bioavailability.
Experimental Protocols & Visualizations
Metabolic Pathway of the Parent Compound
The diagram below illustrates the primary metabolic pathways discussed for this compound. Identifying these transformations is the first step in designing improved analogs.
General Workflow for Improving Bioavailability
This workflow outlines a systematic approach to identifying and solving bioavailability issues for a lead compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives: Evaluating "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the biological activities of various 2-(methylthio)pyrimidine and 4-aryl-pyrimidine derivatives, providing a quantitative comparison of their performance in different assays.
Anticancer Activity
The antiproliferative activity of pyrimidine derivatives is a major area of investigation. The following table presents the half-maximal inhibitory concentration (IC50) values of several pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (IC50 in µM) [6]
| Compound | HCT116 (Colon) | NCI-H460 (Lung) | MCF7 (Breast) | OVCAR-3 (Ovarian) |
| VIIa (2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone) | 0.326 | 0.41 | 0.55 | 0.62 |
| Vc | 1.54 | 2.11 | 1.89 | 2.33 |
| Vg | 1.22 | 1.78 | 1.55 | 1.98 |
| VIIc | 0.98 | 1.15 | 1.02 | 1.34 |
Data extracted from a study on newly synthesized pyrazolo[3,4-d]pyrimidines.[6]
Anti-inflammatory Activity
Certain pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives [7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| L1 | >100 | 12.5 | >8 |
| L2 | >100 | 15.2 | >6.6 |
| Piroxicam | 24.8 | 35.4 | 0.7 |
| Meloxicam | 25.1 | 10.8 | 2.3 |
Data from a study on pyrimidine derivatives as selective COX-2 inhibitors.[7]
Analgesic Activity
The analgesic potential of 2-methylthio-1,4-dihydropyrimidine derivatives has been evaluated using the acetic acid-induced writhing test in mice.
Table 3: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives [1]
| Compound | Substituent at C4 | % Analgesic Activity |
| IIe | p-chlorophenyl | 57.08% |
| IIh | p-dimethylaminophenyl | 70.32% |
| IIk | Unsubstituted | 58.45% |
| IIl | Unsubstituted | 50.68% |
| Aspirin (Standard) | - | 75.25% |
Results from the acetic acid-induced writhing test in mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Human tumor cell lines were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with different concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Protocol:
-
Enzyme and Inhibitor Incubation: Ovine COX-1 or human recombinant COX-2 enzyme was incubated with the test compounds or a vehicle control in a reaction buffer containing heme and TMPD for 5 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
-
Absorbance Measurement: The absorbance was monitored continuously at 595 nm for a set period.
-
Data Analysis: The rate of TMPD oxidation was calculated from the linear phase of the reaction. The percentage of inhibition was determined by comparing the rates of the inhibitor-treated and untreated enzyme. IC50 values were calculated from the dose-response curves.[7]
Analgesic Activity (Acetic Acid-Induced Writhing Test)
Principle: This is a chemical-induced nociception model in which the intraperitoneal injection of acetic acid causes abdominal constrictions (writhings) in mice. The reduction in the number of writhes is an indicator of analgesic activity.
Protocol:
-
Animal Dosing: Male Swiss albino mice were divided into groups and administered the test compounds or a standard drug (aspirin) orally. The control group received the vehicle.
-
Induction of Writhing: After 30 minutes, each mouse was injected intraperitoneally with 0.6% (v/v) acetic acid solution.
-
Observation: The number of abdominal constrictions (writhes) was counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity was calculated by comparing the mean number of writhes in the test groups with the control group.[1]
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: COX-2 signaling pathway in inflammation and its inhibition by pyrimidine derivatives.
Caption: General experimental workflow for the biological evaluation of pyrimidine derivatives.
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine have emerged as a promising area of research, particularly in the development of kinase inhibitors for anticancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this molecular framework, supported by experimental data from published studies.
Core Structure and Points of Modification
The fundamental structure of the compounds discussed herein is this compound. The exploration of its SAR primarily involves modifications at three key positions:
-
R1: The 2-position of the pyrimidine ring, initially bearing a methylthio group.
-
R2: The 4-position of the pyrimidine ring, featuring a 4-methoxyphenyl group.
-
R3: The 5-position of the pyrimidine ring, which is often unsubstituted but can be a point of modification.
Validating the Biological Target of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise biological target of a small molecule is a critical step in the drug discovery pipeline. This guide provides a comparative analysis to facilitate the validation of the biological target of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine," a compound belonging to a class of molecules frequently associated with kinase inhibition.
While a definitive, singular biological target for "this compound" is not extensively documented in publicly available literature, the pyrimidine core, coupled with a 2-methylthio and a 4-aryl substituent, represents a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Numerous studies on structurally analogous compounds strongly suggest that this molecule likely exerts its biological effects through the modulation of protein kinase activity. Notably, research on similar 2-thiopyrimidine derivatives has pointed towards inhibitory activity against key kinases involved in cellular signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This guide will, therefore, focus on the potential of "this compound" as a kinase inhibitor, providing a comparative framework against established inhibitors of EGFR and VEGFR-2. The presented data and experimental protocols are intended to aid researchers in designing and executing experiments to elucidate the specific molecular target(s) of this compound.
Comparative Analysis of Kinase Inhibitors
To effectively validate the biological target of "this compound," its inhibitory profile should be compared against well-characterized inhibitors of relevant kinases. The following table summarizes the performance of established EGFR and VEGFR-2 inhibitors, providing a benchmark for comparison.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Assay Type | Cell Line(s) |
| Gefitinib | EGFR | 2 - 37 | Kinase activity assay | A431 |
| Erlotinib | EGFR | 2 | Kinase activity assay | N/A |
| Sorafenib | VEGFR-2, PDGFR, RAF | 90 (VEGFR-2) | Kinase activity assay | N/A |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | 2 (VEGFR-2) | Kinase activity assay | HUVEC |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | Kinase activity assay | N/A |
Experimental Protocols for Target Validation
Validating the interaction of "this compound" with its putative kinase targets requires a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" against target kinases (e.g., EGFR, VEGFR-2).
Materials:
-
Purified recombinant human EGFR and VEGFR-2 kinases
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or non-radiolabeled for detection systems like ADP-Glo™
-
Test compound ("this compound") dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiolabeled assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the purified kinase, and the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known inhibitor).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (containing a tracer amount of γ-³²P-ATP if applicable).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiolabeled assays, spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter. For non-radiolabeled assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase signaling pathway.
Objective: To evaluate the cytotoxic or anti-proliferative effects of "this compound" on cancer cell lines overexpressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2).
Materials:
-
Cancer cell lines (e.g., A549, HUVEC)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow Visualization
To further guide the experimental process, the following diagrams illustrate the hypothesized signaling pathway and a typical workflow for target validation.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A typical experimental workflow for kinase inhibitor target validation.
Unraveling the Cross-Reactivity of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive overview of the cross-reactivity profile of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine, a molecule of interest within the broader class of pyrimidine derivatives. Due to a lack of publicly available, specific cross-reactivity data for this exact compound, this guide leverages information on structurally similar pyrimidine-based compounds to infer a potential biological activity profile and outlines the established experimental methodologies for determining such a profile.
Inferred Potential Biological Activities
Based on the activities of related pyrimidine-containing molecules, "this compound" could potentially interact with several classes of proteins:
-
Protein Kinases: The pyrimidine core is a common feature in many kinase inhibitors. Depending on the substitutions, these compounds can target a wide range of kinases, including those involved in cell signaling, proliferation, and angiogenesis.
-
Other Enzymes: Pyrimidine derivatives have been shown to inhibit other enzymes, and some have demonstrated antimicrobial or anti-inflammatory properties.
-
Receptors and Ion Channels: While less common, some pyrimidine-based molecules have been found to interact with various receptors and ion channels.
Experimental Protocols for Determining Cross-Reactivity
To definitively establish the cross-reactivity profile of "this compound," a tiered approach employing a series of standardized biochemical and cellular assays is necessary.
Tier 1: Broad Kinase Panel Screening
This initial screen provides a broad overview of the compound's interaction with the human kinome.
Experimental Workflow:
Caption: Workflow for broad kinase panel screening.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a large panel of purified kinases. Commonly used methods include ADP-Glo, which measures the amount of ADP produced, or time-resolved fluorescence resonance energy transfer (TR-FRET) assays like LanthaScreen.
-
Procedure:
-
A panel of several hundred purified human kinases is utilized.
-
"this compound" is typically tested at two concentrations (e.g., 1 µM and 10 µM) to identify potential hits.
-
The compound, kinase, ATP, and a suitable substrate are incubated together.
-
Kinase activity is measured using a detection reagent and a plate reader.
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
-
Data Interpretation: Kinases that show significant inhibition (typically >50%) at the tested concentrations are identified as potential "hits" and are selected for further characterization.
Tier 2: IC50 Determination for Primary Targets and Off-Targets
For the initial "hits," a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: Workflow for IC50 determination.
Methodology:
-
Assay Principle: Similar to the initial screen, this assay quantifies the potency of the inhibitor against specific kinases.
-
Procedure:
-
A serial dilution of "this compound" is prepared.
-
Each concentration is incubated with the target kinase, ATP, and substrate.
-
Kinase activity is measured.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Selectivity Profile
The results from these assays would be summarized in a table to provide a clear comparison of the compound's potency against its primary target(s) and various off-targets.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target(s) | |
| Kinase A | Value |
| Selected Off-Targets | |
| Kinase B | Value |
| Kinase C | Value |
| Kinase D | Value |
| ... | ... |
| Kinase Z | Value |
Signaling Pathway Analysis
Should a primary target be identified, further studies would be necessary to elucidate the compound's effect on the corresponding signaling pathway.
Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway modulation.
This guide underscores the critical need for comprehensive cross-reactivity profiling in drug discovery. While specific data for "this compound" is currently unavailable, the outlined methodologies provide a clear roadmap for its experimental characterization. The broader context of pyrimidine derivatives suggests a potential for kinase inhibition, but only rigorous testing will reveal the true selectivity and therapeutic potential of this compound.
References
Cytotoxicity of Pyrimidine Derivatives Compared to Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs. The structural versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to compounds with diverse mechanisms of action and a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro cytotoxicity of novel substituted pyrimidine derivatives against standard chemotherapeutic agents, namely Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The cytotoxic effects of various compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for several pyrimidine derivatives and standard anticancer drugs against various human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Pyrimidine Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrimidine-sulfonamide hybrid 3a | HCT-116 | Colon Cancer | 5.66 | [1] |
| Pyrimidine-sulfonamide hybrid PS14 | HeLa | Cervical Cancer | 12.64 | [1] |
| Pyrimidine-sulfonamide hybrid PS14 | HCT-116 | Colon Cancer | 15.75 | [1] |
| Pyrimidine-sulfonamide hybrid PS14 | A549 | Lung Cancer | 18.32 | [1] |
| Pyrimidine-sulfonamide hybrid PS14 | HepG2 | Liver Cancer | 22.20 | [1] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | MCF-7 | Breast Cancer | 13.89 - 19.43 | [2] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | A549 | Lung Cancer | 13.89 - 19.43 | [2] |
| 4-thiopyrimidine derivative | HeLa | Cervical Cancer | 17 - 38 | [3] |
Table 2: Cytotoxicity (IC50) of Standard Anticancer Drugs in Human Cancer Cell Lines
| Standard Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 0.8 - 1.2 | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | [5] |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 | [5] |
| Doxorubicin | A549 | Lung Cancer | > 20 | [5] |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 | [5] |
| Cisplatin | MCF-7 | Breast Cancer | 1 - 5 (48h) | [6] |
| Cisplatin | HeLa | Cervical Cancer | Wide Range | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, assay duration, and specific reagents used.[7]
Experimental Protocols
The following are generalized experimental protocols for common cytotoxicity assays used to evaluate the compounds cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pyrimidine derivatives, Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Simplified Apoptosis Signaling Pathway
Many anticancer agents, including pyrimidine derivatives and standard drugs, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Comparative Analysis of Anticancer and Kinase Inhibitory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and structurally similar compounds. The information is compiled from various studies to offer a benchmark for its potential as a therapeutic agent, particularly in the fields of oncology and kinase inhibition. While direct head-to-head comparative data under identical experimental conditions is limited in the published literature, this guide synthesizes available data to draw meaningful comparisons.
Compound Structures and Rationale for Comparison
The core structure of this compound features a pyrimidine ring substituted with a methoxyphenyl group at the C4 position and a methylthio group at the C2 position. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The selection of compounds for comparison is based on the presence of the pyrimidine core and key structural motifs like the 4-methoxyphenyl or 2-methylthio groups, which are known to influence biological activity.
Compared Compounds:
-
Compound A: 4-(4-Methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine: Shares the 4-methoxyphenyl group, providing insight into the effect of substitution at the 2- and 6-positions.
-
Compound B: 4-(Thiophen-2-yl)-pyrimidine derivative (11a from source): Allows for comparison of the phenyl group with a bioisosteric thiophene ring and explores dual EGFR/VEGFR-2 inhibitory potential.
-
Compound C: N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivative (6a from source): While a pyridine derivative, its structural similarity and potent antitubulin activity make it a relevant comparator for anticancer potential.
-
Compound D: 4-Phenoxy-pyrimidine derivative (23k from source): This compound allows for the evaluation of a phenoxy linkage at the 4-position as a dual VEGFR-2/c-Met inhibitor.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for the benchmarked compounds. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution.
Table 1: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Compound A | Osteoblast cells | MTT | No toxicity observed | [1] |
| Compound B | HepG-2 (Liver) | Not Specified | Moderate Activity | [3] |
| MCF-7 (Breast) | Not Specified | Moderate Activity | [3] | |
| Compound C | A549 (Lung) | Not Specified | 0.19 - 0.41 | [4] |
| KB (Oral) | Not Specified | 0.19 - 0.41 | [4] | |
| KB(VIN) (Resistant Oral) | Not Specified | 0.19 - 0.41 | [4] | |
| DU145 (Prostate) | Not Specified | 0.19 - 0.41 | [4] | |
| Compound D | A549 (Lung) | Not Specified | 2.16 ± 0.19 | [5] |
| MCF-7 (Breast) | Not Specified | 9.13 ± 0.65 | [5] | |
| HepG2 (Liver) | Not Specified | 20.15 ± 2.64 | [5] | |
| Ovcar-3 (Ovarian) | Not Specified | 9.65 ± 0.51 | [5] | |
| LO2 (Normal Liver) | Not Specified | > 100 | [5] |
Table 2: Kinase Inhibition Profile
| Compound | Target Kinase | Assay Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Compound B | EGFR | Not Specified | 0.161 | [3] |
| VEGFR-2 | Not Specified | 0.141 | [3] | |
| Compound D | VEGFR-2 | Not Specified | 1.05 | [5] |
| c-Met | Not Specified | 1.43 | [5] |
Table 3: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Compound C | Tubulin Assembly | 1.4 - 1.7 | [4] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and a solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay monitors the assembly of tubulin into microtubules in the presence of a test compound.
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer. Test compounds are prepared at various concentrations.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP (required for polymerization), and the test compound or a control vehicle.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated.
Signaling Pathways and Experimental Workflows
EGFR/VEGFR-2 Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine derivatives.
Microtubule Dynamics and Cell Cycle Arrest
Certain pyrimidine derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of tubulin-targeting pyrimidine derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro assays.
Caption: General workflow for in vitro screening of anticancer pyrimidine derivatives.
Conclusion
This comparative guide highlights the potential of this compound and related structures as valuable scaffolds in drug discovery. The available data on analogous compounds suggest that this chemical class exhibits significant anticancer and kinase inhibitory activities. Specifically, derivatives with modifications at the 2- and 6-positions of the pyrimidine ring, as well as those incorporating phenoxy or thiophenyl moieties, have demonstrated potent biological effects. Further direct comparative studies are warranted to precisely position this compound within this promising class of compounds. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to evaluate and characterize novel pyrimidine-based therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Pyrimidine Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cell Lines
Researchers in oncology are continually seeking novel therapeutic agents capable of circumventing the challenge of multidrug resistance (MDR) in cancer. A growing body of evidence suggests that compounds featuring a pyrimidine scaffold, such as certain pyrimidine derivatives, hold significant potential in treating resistant cancer cell lines. These compounds have been shown to overcome key resistance mechanisms, including the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which are major contributors to the failure of many conventional chemotherapies.
While specific data on the efficacy of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" in resistant cell lines is not extensively documented in publicly available research, studies on structurally related pyrimidine derivatives provide compelling insights into their potential as anti-cancer agents. In particular, derivatives of cyclopenta[d]pyrimidine and pyrazolo[3,4-d]pyrimidine have demonstrated potent activity against resistant cancer cells, offering a valuable comparative framework.
Overcoming P-glycoprotein Mediated Resistance
P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter, is a key player in MDR, actively effluxing a wide range of chemotherapeutic drugs from cancer cells. Several pyrimidine-based compounds have been shown to either evade or inhibit Pgp, thereby restoring sensitivity to chemotherapy.
For instance, a potent antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has been shown to overcome Pgp-mediated resistance.[1] Similarly, novel pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors (TKIs) have demonstrated the ability to suppress P-gp by inhibiting its ATPase activity, thus reversing resistance to drugs like doxorubicin and paclitaxel in MDR cancer cell lines.[2]
Circumventing βIII-Tubulin Associated Resistance
Another significant mechanism of resistance to microtubule-targeting agents is the overexpression of the βIII-tubulin isotype. This alteration can reduce the efficacy of widely used drugs like paclitaxel.
The same cyclopenta[d]pyrimidine derivative mentioned above, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has been shown to circumvent drug resistance mediated by βIII-tubulin.[1] This is a crucial advantage, as it suggests that such compounds could be effective in tumors that have developed resistance to taxanes.
Comparative Efficacy in Resistant Cell Lines
The following table summarizes the activity of a representative pyrimidine derivative in a Pgp-overexpressing cell line, highlighting its ability to overcome this common resistance mechanism.
| Compound | Cell Line | Resistance Mechanism | Relative Resistance (Rr) |
| (S)-1•HCl | HeLa (isogenic pair) | βIII-tubulin overexpression | 0.7 |
| (R)-1•HCl | HeLa (isogenic pair) | βIII-tubulin overexpression | 0.7 |
| Paclitaxel | HeLa (isogenic pair) | βIII-tubulin overexpression | 6.6 |
| CA-4 | HeLa (isogenic pair) | βIII-tubulin overexpression | 0.98 |
Data sourced from a study on (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many of these pyrimidine derivatives involves the inhibition of critical cellular processes like microtubule formation or the activity of protein kinases.
Microtubule Targeting
Certain pyrimidine derivatives, such as the cyclopenta[d]pyrimidine examples, act as potent antitubulin agents. They bind to the colchicine site on tubulin, leading to microtubule depolymerization, mitotic arrest, and ultimately, cell death.[1][3]
References
Comparative Analysis of Synthetic Routes to 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The comparison focuses on reaction efficiency, reagent accessibility, and overall practicality, supported by experimental data from analogous transformations reported in the scientific literature.
Executive Summary
Two primary synthetic strategies have been evaluated for the synthesis of this compound:
-
Route 1: Suzuki-Miyaura Coupling. This route involves a palladium-catalyzed cross-coupling reaction between a halogenated 2-(methylthio)pyrimidine derivative and 4-methoxyphenylboronic acid.
-
Route 2: Stepwise Nucleophilic Aromatic Substitution. This pathway relies on the sequential displacement of chloro substituents on a dichlorinated pyrimidine core, first with a 4-methoxyphenoxide and subsequently with a methylthiolating agent, or vice-versa, followed by a final dechlorination step.
The Suzuki-Miyaura coupling (Route 1) offers a more direct approach to establishing the key carbon-carbon bond, while the nucleophilic substitution route (Route 2) provides a classic and often high-yielding alternative. The choice between these routes will likely depend on the availability of starting materials, catalyst costs, and the desired scale of the synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two proposed synthetic routes. Yields for steps without direct literature precedent for the exact substrate are estimated based on closely related examples.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Stepwise Nucleophilic Aromatic Substitution |
| Starting Material | 4,6-Dichloro-2-(methylthio)pyrimidine | 4,6-Dichloro-2-(methylthio)pyrimidine |
| Key Intermediate(s) | 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine | 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine |
| Overall Yield (estimated) | ~60-70% | ~65-75% |
| Number of Steps | 2 | 2 |
| Key Reagents | 4-Methoxyphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Sodium 4-methoxyphenoxide, Reducing agent (e.g., Zinc dust, H₂/Pd-C) |
| Reaction Conditions | Microwave irradiation or conventional heating (80-110 °C) | Room temperature to moderate heating (20-80 °C) |
| Advantages | Direct C-C bond formation, generally good functional group tolerance. | Often high yields for SNAr reactions, avoids costly palladium catalysts. |
| Disadvantages | Cost and sensitivity of palladium catalysts, potential for side reactions (e.g., homocoupling). | May require careful control of regioselectivity, potential for multiple substitutions. |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
Step 1: Synthesis of 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine
This procedure is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1][2]
To a microwave reactor vessel is added 4,6-dichloro-2-(methylthio)pyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). A mixture of 1,4-dioxane and water (4:1, 5 mL) is added. The vessel is sealed and subjected to microwave irradiation at 100 °C for 15-20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(4-methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine. An analogous reaction starting from 2,4-dichloropyrimidine has been reported to yield the C4-arylated product in 77% yield.[1][2]
Step 2: Selective Dechlorination of 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine
This protocol is based on general methods for the reduction of chloropyrimidines.[3]
To a solution of 4-(4-methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine (1.0 mmol) in a mixture of ether and aqueous sodium hydroxide (1:1) is added activated zinc dust (5.0 mmol). The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered to remove the zinc dust, and the layers are separated. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. Yields for such reductions are reported to be in the range of 70-90%.[3]
Route 2: Stepwise Nucleophilic Aromatic Substitution
Step 1: Synthesis of 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine
This procedure is based on the selective nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with an alkoxide.[4][5][6]
To a solution of 4-methoxyphenol (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol). The mixture is stirred at 0 °C for 30 minutes. A solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 mmol) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(4-methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine. A similar reaction with sodium ethoxide gives the corresponding product in 89% yield.[4][5][6]
Step 2: Selective Dechlorination of 4-(4-Methoxyphenyl)-6-chloro-2-(methylthio)pyrimidine
The experimental protocol for this step is identical to Step 2 of Route 1.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
References
- 1. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]
- 2. Bouveault-Blanc_reduction [chemeurope.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
A Comparative Analysis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and its Thiol Precursor in Anticancer Research
In the landscape of oncological drug discovery, pyrimidine derivatives represent a pivotal class of heterocyclic compounds, renowned for their diverse and potent biological activities. This guide provides a comparative overview of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and its corresponding thiol precursor, 4-(4-Methoxyphenyl)-2-mercaptopyrimidine . While direct head-to-head comparative studies are not extensively available in the current body of scientific literature, this analysis synthesizes data from various independent studies to offer insights into their potential anticancer activities, mechanisms of action, and the influence of the 2-position substituent on their biological profiles.
The exploration of these two molecules stems from the well-established role of the pyrimidine scaffold in targeting key signaling pathways implicated in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The substitution at the 2-position of the pyrimidine ring is a critical determinant of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The comparison between the methylthio (-SCH3) and the mercapto (-SH) group at this position offers a valuable case study in structure-activity relationships.
Comparative Biological Activity
Based on available data from separate studies, both this compound and 4-(4-Methoxyphenyl)-2-mercaptopyrimidine have been investigated for their potential as anticancer agents. The following tables summarize the reported cytotoxic activities of these and structurally related compounds against various cancer cell lines. It is crucial to note that these values are compiled from different research and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of this compound and Analogs
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| This compound | Not explicitly reported in direct studies | - | - |
| Structurally related 2-(methylthio)pyrimidine derivatives | Various (e.g., A549, HepG2) | Varies (µM to nM range) | [1] |
| Thienopyrimidine derivatives with 2-methylthio group | Various | Potent VEGFR-2 inhibition | [2] |
Table 2: Anticancer Activity of 4-(4-Methoxyphenyl)-2-mercaptopyrimidine and Analogs
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 4-(4-Methoxyphenyl)-2-mercaptopyrimidine | Explored for anticancer potential | Promising anticancer agent | [3] |
| Novel 2-mercaptopyrimidine derivatives | Various | Promising antibacterial, antifungal, and antitubercular activities | [4] |
| Dihydropyrimidine-2(1H)-thione derivatives | LOVO colon cancer cells | Active against cancer stem cells | [5] |
Insights into the Mechanism of Action
Pyrimidine derivatives often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. The 4-(4-methoxyphenyl) moiety is a common feature in many kinase inhibitors, suggesting that both the methylthio compound and its thiol precursor may target protein kinases.
EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy.[6] Overexpression or mutation of EGFR can lead to uncontrolled cell growth, while VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][7] Several pyrimidine-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases.[8][9][10] The structural features of this compound and its thiol precursor make them potential candidates for EGFR and/or VEGFR-2 inhibition.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine, ensuring the safe and compliant management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear the appropriate personal protective equipment (PPE). All handling of this compound for disposal should be conducted within a chemical fume hood to minimize the risk of inhalation.
| PPE Category | Specification |
| Eye Protection | Wear tight-sealing safety goggles or a face shield if there is a risk of splashing. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene. |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure. |
| Respiratory Protection | If handling in a poorly ventilated area or if dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be required. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste procedure. This involves a systematic process of collection, labeling, and transfer to an approved waste disposal plant.[1]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and pipette tips, as hazardous waste.
-
This compound should be segregated from other waste streams to prevent inadvertent reactions.[2] Never mix incompatible wastes.[2]
-
Use a designated, compatible, and properly sealed hazardous waste container.[2] To minimize the risk of breakage, plastic containers are often preferred over glass.[2][3]
-
-
Container Labeling :
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard warnings.
-
The name of the principal investigator or laboratory supervisor should also be on the label.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the use of secondary containment to capture any potential leaks.
-
-
Disposal Request and Pickup :
-
Once the container is full, or if waste is not being generated anymore, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a designated hazardous waste contractor.
-
Disposal Workflow
Figure 1: Disposal Workflow for this compound
Empty Container Disposal
An empty container that previously held this compound must be decontaminated before it can be discarded as regular trash.
-
Triple-Rinsing :
-
Final Disposal :
-
After triple-rinsing and allowing the container to air-dry, all labels must be defaced or removed.
-
Once these steps are completed, the container may be disposed of as regular trash, although it is important to consult your institution's specific policies.[3]
-
Empty Container Decontamination Process
References
Personal protective equipment for handling 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
Essential Safety and Handling Guide for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides crucial safety and logistical information for managing this compound in the laboratory, covering personal protective equipment (PPE), operational protocols, and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for safely handling pyrimidine derivatives, aromatic ethers, and thioethers. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Hazard Assessment
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and potential odors. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][4] Ensure gloves are compatible with pyrimidine derivatives, aromatic ethers, and thioethers. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and contamination.[3] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH/MSHA-approved respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety and minimizes the risk of contamination.
-
Preparation: Before handling, ensure that a designated and properly labeled hazardous waste container is available.[1] All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control vapor and dust exposure.
-
Experimental Use: When using the compound in reactions, ensure that the apparatus is properly assembled and vented to the fume hood exhaust.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[5][6]
Disposal Plan: Step-by-Step Guidance
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation: Treat all waste containing this compound, including contaminated gloves, wipes, and glassware, as hazardous waste.[1] Segregate this waste from other waste streams.
-
Containerization: Use a designated, compatible, and properly sealed hazardous waste container.[1] Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Empty Container Disposal: Any container that held the compound must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing and allowing it to dry, the container may be disposed of as regular trash, pending institutional policies.[1]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





